Methyl 2,5-dichlorothiophene-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dichlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXPHMKCDRPIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333856 | |
| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145129-54-0 | |
| Record name | Methyl 2,5-dichlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dichlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorothiophene-3-carboxylate is a halogenated heterocyclic compound belonging to the thiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for their determination, and explores its potential applications in drug development based on the activities of structurally related compounds.
Core Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 145129-54-0 | [2] |
| Molecular Formula | C₆H₄Cl₂O₂S | [2] |
| Molecular Weight | 211.07 g/mol | [3] |
| Physical Form | Liquid | [2] |
| Appearance | Clear, colorless to pale yellow | [2] |
| Refractive Index (n20/D) | 1.5610 - 1.5650 @ 20°C | [2] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Data not available | |
| SMILES | COC(=O)C1=C(Cl)SC(Cl)=C1 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of chemical compounds are outlined below. These are generalized protocols that can be applied to this compound.
Determination of Boiling Point (Micro Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped within the Thiele tube containing the heating oil, making sure the oil level is above the sample level.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a continuous and rapid stream of bubbles emerges is noted.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.
-
If the compound dissolves completely, it is recorded as "soluble." If it does not, it is recorded as "insoluble" or "sparingly soluble."
-
For quantitative analysis, the process can be repeated with increasing volumes of solvent until complete dissolution is observed, allowing for the calculation of solubility in terms of mg/mL.
Synthesis of this compound
Proposed Synthesis Workflow:
Caption: Proposed Fischer esterification workflow for the synthesis of this compound.
Potential Applications in Drug Development
Thiophene-containing compounds are a cornerstone in the development of new therapeutic agents.[1] The structural motif is present in numerous approved drugs with diverse pharmacological activities. While specific studies on this compound are limited, the biological activities of closely related dichlorothiophene derivatives provide insights into its potential applications.
Anticancer Activity
Derivatives of 3-acetyl-2,5-dichlorothiophene have demonstrated significant cytotoxic activity against various cancer cell lines, including breast, liver, and prostate cancer.[4] Chalcones synthesized from 2-acetyl-4,5-dichlorothiophene have also shown potent toxicity against colorectal cancer cells.[5] The anticancer effects of some thiophene derivatives have been linked to the induction of apoptosis and interference with critical cellular signaling pathways, such as the p53 pathway.[4][6]
Logical Relationship of Potential Anticancer Action:
Caption: Postulated mechanism of anticancer activity for dichlorothiophene derivatives.
Antimicrobial Activity
Thiophene derivatives are well-documented for their broad-spectrum antimicrobial properties.[7] While specific data for this compound is not available, related thiophene structures have shown activity against both Gram-positive and Gram-negative bacteria.[8] The presence of the thiophene ring and halogen substituents can contribute to the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.[7]
Conclusion
This compound is a chemical intermediate with potential for further investigation in the field of drug discovery. While a complete physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further characterization. The documented anticancer and antimicrobial activities of structurally similar compounds suggest that this molecule and its derivatives could serve as valuable scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological activities and mechanism of action.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anticancer activity of new cationic arylthiophenes against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide for Chemical Researchers
CAS Number: 145129-54-0
Foreword: This document provides a comprehensive technical overview of Methyl 2,5-dichlorothiophene-3-carboxylate, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectral characteristics, and potential applications as a versatile building block for novel therapeutic agents.
Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 145129-54-0 | |
| Molecular Formula | C₆H₄Cl₂O₂S | [1] |
| Molecular Weight | 211.07 g/mol | [1] |
| IUPAC Name | methyl 2,5-dichloro-3-thiophenecarboxylate | [2] |
| Appearance | Colorless to light yellow crystalline solid | [2] |
| Boiling Point | 109.4 °C (predicted) | |
| Refractive Index | 1.5610-1.5650 @ 20°C | [2] |
| SMILES | COC(=O)c1cc(Cl)sc1Cl | [2] |
| InChIKey | VCXPHMKCDRPIDG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-carboxylic acid (Precursor)
This protocol is adapted from general procedures for the chlorination of thiophenes.
-
Reaction Setup: To a solution of thiophene-3-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid, add a chlorinating agent like N-chlorosuccinimide (NCS) (2.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-dichlorothiophene-3-carboxylic acid.[3]
Experimental Protocol: Esterification
This protocol is a standard Fischer esterification method.[4]
-
Reaction Setup: A mixture of 2,5-dichlorothiophene-3-carboxylic acid (1 equivalent), methanol (in excess, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Data and Characterization
Detailed, experimentally verified spectral data for this compound is not widely published. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous thiophene derivatives.
3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Singlet | 1H | Thiophene C4-H |
| ~3.8-3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Note: The exact chemical shift of the thiophene proton can be influenced by the solvent.
3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | Carbonyl carbon (C=O) of the ester |
| ~130-135 | Thiophene C2 (attached to Cl) |
| ~125-130 | Thiophene C5 (attached to Cl) |
| ~120-125 | Thiophene C3 (attached to the carboxylate) |
| ~115-120 | Thiophene C4 |
| ~52-53 | Methoxy carbon (-OCH₃) |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.[5][6]
3.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1500-1550 | Medium | C=C stretch (thiophene ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~700-800 | Strong | C-Cl stretch |
Note: The presence of strong C=O and C-O stretching bands is characteristic of the ester functional group.[7][8]
3.4. Mass Spectrometry
| m/z | Interpretation |
| 210/212/214 | Molecular ion (M⁺) peak cluster due to the presence of two chlorine isotopes. |
| 179/181/183 | Fragment ion corresponding to the loss of a methoxy group (-OCH₃). |
Note: The isotopic pattern of the molecular ion peak is a key diagnostic feature for compounds containing chlorine.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The dichlorothiophene scaffold is present in a variety of compounds investigated for therapeutic applications.
Logical Relationship of Application:
Caption: Role as a building block in the synthesis of bioactive compounds.
Derivatives of 2,5-dichlorothiophene have demonstrated a range of biological activities, including:
-
Anticancer Activity: Chalcones derived from 3-acetyl-2,5-dichlorothiophene have shown significant cytotoxic effects against various cancer cell lines.[9] The dichlorothiophene moiety is a key structural feature in these compounds, contributing to their biological activity.
-
Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties. The presence of chlorine atoms on the thiophene ring can enhance this activity.
-
Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound can be utilized to synthesize novel compounds targeting specific kinases involved in cell signaling pathways.
The reactivity of the chloro-substituents and the ester group allows for a variety of chemical transformations, making this compound a versatile starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dichlorinated thiophene core provides a unique scaffold for the development of novel compounds with a range of potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and scientists. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 3. 2,5-Dichlorothiophene-3-carboxylic acid | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data for Methyl 2,5-dichlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorothiophene-3-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide presents the predicted 1H and 13C NMR spectral data for this compound, a detailed experimental protocol for acquiring such data, and a visual representation of its chemical structure.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are influenced by the electronic environment of the nuclei. For this compound, the electronegative chlorine atoms and the ester group significantly affect the chemical shifts of the thiophene ring proton and carbons.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to be relatively simple, showing two singlets.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Singlet | 1H | H-4 |
| ~3.85 | Singlet | 3H | -OCH3 |
Note: The predicted chemical shifts are for a sample dissolved in a deuterated solvent like CDCl3.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on all six carbon atoms in the molecule.
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~135 | C-2 |
| ~132 | C-5 |
| ~130 | C-4 |
| ~128 | C-3 |
| ~52 | -OCH3 |
Note: The predicted chemical shifts are for a sample dissolved in a deuterated solvent like CDCl3.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining high-quality 1H and 13C NMR spectra.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Data Acquisition
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C nuclei.[1]
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
Structural Visualization and NMR Correlation
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR assignments.
Caption: Molecular structure of this compound.
References
Mass Spectrometry Analysis of Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2,5-dichlorothiophene-3-carboxylate. The document outlines a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) and presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from related compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and similar heterocyclic compounds.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The prediction is based on the fragmentation patterns of analogous chlorinated thiophenes and methyl esters. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (35Cl and 37Cl in an approximate 3:1 ratio). For simplicity, the m/z values in the table are calculated using the most abundant isotope, 35Cl.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Relative Abundance | Notes on Fragmentation |
| 210 | [M]+• (Molecular Ion) | Moderate | The molecular ion peak is expected to be observable. The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4]) will be a key identifier. |
| 179 | [M - OCH3]+ | High | Loss of the methoxy radical (-•OCH3) from the ester group is a common fragmentation pathway for methyl esters. |
| 151 | [M - COOCH3]+ | Moderate | Cleavage of the entire methoxycarbonyl group. |
| 116 | [C4H2ClS]+• | Low | Loss of the carboxylate group and one chlorine atom. |
| 89 | [C3HS]+ | Low | Fragmentation of the thiophene ring. |
| 59 | [COOCH3]+ | Low | The methoxycarbonyl cation. |
Experimental Protocol: GC-MS Analysis
This section details a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of chlorinated organic compounds.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Data Acquisition: Full scan mode.
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern and compare it to the predicted data and any available library spectra.
-
Quantification: If quantitative analysis is required, construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of the analyte in the unknown sample.
Predicted Mass Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Discussion of Fragmentation
The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 210. The presence of the ester functional group dictates several primary fragmentation routes.
A prominent fragmentation is the loss of a methoxy radical (•OCH3) via alpha-cleavage, leading to the formation of a stable acylium ion at m/z 179. This is often a dominant peak in the mass spectra of methyl esters.
Alternatively, the entire methoxycarbonyl radical (•COOCH3) can be lost, resulting in a fragment at m/z 151. This fragment corresponds to the dichlorothiophene cation.
Further fragmentation of the dichlorothiophene cation can occur through the loss of a chlorine atom or rearrangement and ring cleavage, leading to smaller fragments such as [C4H2ClS]+• at m/z 116 and [C3HS]+ at m/z 89. The fragment at m/z 59 corresponds to the methoxycarbonyl cation. The characteristic isotopic pattern of chlorine will be a crucial tool for confirming the identity of chlorine-containing fragments.
IUPAC name and molecular structure of Methyl 2,5-dichlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,5-dichlorothiophene-3-carboxylate, a halogenated heterocyclic compound. The information presented herein is intended to support research and development activities by consolidating key chemical data.
IUPAC Name and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].
Molecular Structure:
The structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a methyl carboxylate group at position 3.
Caption: Figure 1: Logical relationship of compound identifiers.
Physicochemical and Predicted Properties
The following tables summarize the available quantitative data for this compound.
Table 1: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Liquid | [1] |
| Appearance | Clear colorless to pale yellow | [1] |
| Molecular Weight | 211.07 g/mol | |
| Assay (by GC) | ≥97.5% | [1] |
| Refractive Index | 1.5610-1.5650 (@ 20°C) |[1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XlogP | 3.4 | PubChem[2] |
| Monoisotopic Mass | 209.93091 Da | PubChem[2] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 210.93819 | 137.6 | PubChem[2] |
| [M+Na]⁺ | 232.92013 | 149.2 | PubChem[2] |
| [M-H]⁻ | 208.92363 | 142.2 | PubChem[2] |
| [M+NH₄]⁺ | 227.96473 | 160.5 | PubChem[2] |
| [M+K]⁺ | 248.89407 | 145.0 | PubChem[2] |
Note: The Collision Cross Section (CCS) values are predicted using the CCSbase method and are provided for informational purposes.
Spectroscopic Data
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. While synthetic routes for structurally related compounds, such as other halogenated thiophenecarboxylic acid derivatives, have been published, a specific procedure for this molecule is not provided[4][5][6].
The synthesis of related thiophenes often involves halogenation of a thiophene precursor followed by functional group manipulation, such as carboxylation or esterification[4][5]. However, without a specific protocol, a workflow diagram cannot be accurately generated.
Caption: Figure 2: A hypothetical synthesis workflow.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the involvement of this compound in any specific biological signaling pathways. Its structural analogs, substituted thiophenes, are known to be important intermediates in the synthesis of pharmaceuticals and other biologically active compounds, but the specific activity of this molecule has not been characterized in the reviewed literature[7][8].
Conclusion
This compound is a readily identifiable chemical compound with defined physical properties. However, there is a notable lack of publicly available, in-depth experimental data, including detailed synthetic protocols and comprehensive spectroscopic characterization. For researchers and drug development professionals, this compound may serve as a potential building block, but further in-house characterization and process development would be required for its application in synthesis or biological screening. Commercial suppliers are the primary source for this compound at present[1][9].
References
- 1. L08118.03 [thermofisher.com]
- 2. PubChemLite - this compound (C6H4Cl2O2S) [pubchemlite.lcsb.uni.lu]
- 3. 145129-54-0|this compound|BLD Pharm [bldpharm.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene - Google Patents [patents.google.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
Methyl 2,5-dichlorothiophene-3-carboxylate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2,5-dichlorothiophene-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties based on the behavior of structurally related thiophene derivatives and general principles of organic chemistry. It also outlines detailed experimental protocols for determining these crucial physicochemical parameters. This guide is intended to support researchers and professionals in drug development and other chemical industries in handling, formulating, and analyzing this compound.
Introduction
This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of complex organic molecules. Its utility in the development of novel therapeutic agents and agrochemicals underscores the importance of understanding its fundamental physicochemical properties. Solubility and stability are critical parameters that influence reaction kinetics, purification processes, formulation development, and the overall shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of these properties through predictive analysis and standardized experimental methodologies.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, some basic properties can be found in supplier information.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₂S | [1][2] |
| Molecular Weight | 211.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 145129-54-0 | [1][2] |
| Assay (GC) | ≥97.5% | [1] |
| Refractive Index (@ 20°C) | 1.5610-1.5650 | [1] |
Solubility Profile
The solubility of an organic compound is primarily dictated by the principle of "like dissolves like".[3] The polarity of this compound, influenced by the polar ester group and the chlorine atoms, as well as the non-polar thiophene ring and methyl group, suggests its solubility behavior.
Predicted Solubility
Based on its structure, the following solubility profile is predicted. Esters are generally soluble in a range of organic solvents but have limited solubility in water.[4] The presence of the hydrophobic thiophene ring and chlorine atoms is expected to further decrease aqueous solubility.[3]
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to moderate | The hydrophobic thiophene ring and chlorine atoms limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water due to the organic component of the alcohols. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | High | These solvents can interact with the polar ester group without the strong hydrogen bonding network of protic solvents, making them good solvents for many organic esters. |
| Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Moderate to High | The non-polar thiophene ring and the overall molecular structure allow for favorable interactions with non-polar solvents. |
Experimental Protocol for Solubility Determination
A standard method to experimentally determine the solubility of a compound involves the following steps:[5][6]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure a clear supernatant.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated supernatant and is typically expressed in mg/mL or mol/L.
References
Commercial availability and suppliers of Methyl 2,5-dichlorothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, Methyl 2,5-dichlorothiophene-3-carboxylate (CAS No. 145129-54-0) stands as a pivotal building block in the synthesis of a diverse array of bioactive molecules. This technical guide delves into its commercial availability, key chemical properties, and its application in the development of potential therapeutics, providing a comprehensive resource for its utilization in the laboratory.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers, catering to research and development needs. Purity levels are consistently high, typically at 98% or greater. The compound is generally supplied as a clear, colorless to pale yellow liquid. Below is a summary of specifications from prominent suppliers.
| Supplier | Purity | Form | Appearance | Refractive Index (20°C) |
| Thermo Fisher Scientific | ≥97.5% (GC) | Liquid | Clear colorless to white to pale yellow | 1.5610-1.5650 |
| BLD Pharm | Custom | - | - | - |
| Chem-Impex | - | Liquid | Colorless to pale yellow | - |
| VSNCHEM | - | - | - | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A representative experimental protocol, adapted from patent literature, is outlined below. This procedure involves the chlorination of a thiophene precursor followed by esterification.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Thiophenecarboxylic acid
-
Thionyl chloride
-
Chlorine gas
-
Methanol
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-thiophenecarboxylic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC). Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 3-thiophenecarbonyl chloride.
-
Chlorination: Dissolve the crude 3-thiophenecarbonyl chloride in a suitable chlorinated solvent such as dichloromethane in a reaction vessel equipped with a gas inlet tube and a stirrer. Cool the solution in an ice bath. Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by GC. Continue the chlorination until the desired level of dichlorination is achieved.
-
Work-up and Esterification: Upon completion of the chlorination, purge the reaction mixture with nitrogen to remove excess chlorine. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude 2,5-dichlorothiophene-3-carbonyl chloride.
-
Esterification: To the crude acid chloride, add an excess of methanol and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Stir the mixture at room temperature or gently heat to reflux until the esterification is complete (monitored by TLC or GC).
-
Purification: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: A Building Block for Anticancer Agents
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Notably, its analog, 3-Acetyl-2,5-dichlorothiophene, serves as a precursor for the synthesis of chalcones, a class of compounds known for their anticancer properties.[1] These thiophene-containing chalcones have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer.[1]
The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways, such as the p53 pathway.[1] The p53 tumor suppressor protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Its activation can halt the proliferation of cancerous cells and lead to their elimination.
Below is a diagram illustrating the logical workflow from the starting material to a potential biological effect.
Caption: Synthetic and biological pathway of a thiophene-derived anticancer agent.
This diagram illustrates the synthetic conversion of this compound to a thiophene-derived chalcone, which then acts as a bioactive molecule to induce apoptosis through the p53 signaling pathway, ultimately inhibiting cancer cell proliferation. This highlights the utility of the title compound as a scaffold for the development of novel therapeutics.
References
A Comprehensive Technical Guide to Methyl 2,5-dichlorothiophene-3-carboxylate: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and material safety data for Methyl 2,5-dichlorothiophene-3-carboxylate. The information is intended for professionals in research and drug development who may be working with this compound. All quantitative data has been summarized in tables for clarity, and a logical workflow for safe handling is provided.
Chemical Identification and Physical Properties
This compound is a substituted thiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and materials science, often serving as building blocks in the synthesis of more complex molecules.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 145129-54-0 |
| Molecular Formula | C₆H₄Cl₂O₂S |
| Molecular Weight | 209.93 g/mol |
| InChI Key | VCXPHMKCDRPIDG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(Cl)SC(Cl)=C1 |
| Physical Property | Value |
| Appearance | Clear colorless to white to pale yellow liquid |
| Assay (GC) | ≥97.5% |
| Refractive Index | 1.5610-1.5650 @ 20°C |
Hazard Identification and Safety Data
This compound is classified as hazardous. Below is a summary of its GHS classification and associated precautionary statements.
| GHS Classification | Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation. |
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life. |
| Long-term (chronic) aquatic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. |
Safe Handling and Storage
Proper handling and storage are crucial to ensure safety in the laboratory.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible. |
| Skin Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands. Wear protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. |
Handling and Storage Procedures
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Light sensitive. Store under an inert atmosphere. Recommended storage temperature is 2-8°C.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.
-
Accidental Release: Use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas. Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols: A Representative Synthesis
Reaction: Suzuki Cross-Coupling of a Dichlorinated Thiophene Derivative.
Objective: To demonstrate a common synthetic transformation involving a di-substituted thiophene, highlighting typical reaction and workup procedures.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Logical Workflow and Signaling Pathways
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a chemical like this compound in a laboratory setting.
Caption: Workflow for safe chemical handling.
This guide is intended to provide essential safety and handling information for this compound. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory safety guidelines.
References
Initial Characterization of Novel Thiophene Carboxylate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of novel thiophene carboxylate and carboxamide compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines common synthetic methodologies, detailed characterization techniques, and highlights the promising anticancer properties of recently developed derivatives.
Introduction
Thiophene, a five-membered sulfur-containing aromatic heterocycle, serves as a crucial scaffold in a vast number of pharmacologically active compounds.[1][2] The unique electronic properties conferred by the sulfur atom contribute to the diverse biological activities exhibited by thiophene derivatives, which include anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant effects.[2][3][4] Thiophene-based compounds are integral to several commercially available drugs, underscoring their therapeutic importance.[5] This guide focuses on the synthesis, characterization, and biological evaluation of novel thiophene carboxylate and carboxamide derivatives, with a particular emphasis on their potential as anticancer agents.
Synthesis of Thiophene Carboxylate and Carboxamide Derivatives
The synthesis of substituted thiophenes can be achieved through various established methods. The selection of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Gewald Reaction
The Gewald reaction is a versatile and widely employed method for the synthesis of 2-aminothiophenes.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]
Experimental Protocol: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [9]
-
To a stirred, equimolar (0.05 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, add sulfur (0.06 mol).
-
Add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.
-
Stir the reaction mixture at 40–50°C for 4 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the final product.
Synthesis of Thiophene-2-Carboxylates via Continuous Flow
Modern synthetic techniques, such as continuous flow chemistry, offer efficient and scalable methods for the preparation of thiophene derivatives.[10]
Experimental Protocol: Continuous Flow Synthesis of Thiophene-2-carboxylates [10][11]
This protocol involves the conjugate addition of thioacetic acid to β-nitroacrylates, followed by a base-induced elimination of nitrous acid and a final acid-promoted cyclization and aromatization. This method provides a general and efficient route to various thiophene-2-carboxylates.[10][11]
Synthesis of Thiophene-2-Carboxamides
Thiophene-2-carboxamides are often synthesized from their corresponding carboxylic acid precursors.
Experimental Protocol: General Synthesis of N-Aryl-Thiophene-2-Carboxamides [3]
-
Prepare the corresponding 3-substituted thiophene-2-carboxylic acid.
-
React the carboxylic acid with an appropriate aryl amine in the presence of a coupling agent (e.g., DCC, EDC) to form the amide bond.
-
Purify the resulting carboxamide derivative using column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation of newly synthesized thiophene derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of organic molecules. The chemical shifts, coupling constants, and integration of signals provide detailed information about the arrangement of atoms. For complex structures, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete assignment.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for C=O (carbonyl), N-H (amine/amide), and C-S (thiophene ring) vibrations are typically observed in the IR spectra of these compounds.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.[1]
Data Presentation: Characterization of Novel Thiophene Carboxamide Derivatives
The following tables summarize the characterization data for a series of recently synthesized novel thiophene carboxamide derivatives with demonstrated anticancer activity.[1]
Table 1: Spectroscopic Data for Novel Thiophene Carboxamide Derivatives
| Compound ID | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | ESI-HRMS (m/z) [M+H]⁺ |
| MB-D1 | 11.61 (s, 1H), 7.68 (d, J=4.1 Hz, 1H), 7.30 (d, J=3.6 Hz, 1H), 7.11 (d, J=4.1 Hz, 1H), 6.95 (d, J=3.6 Hz, 1H) | Not Reported | 288.91010 |
| MB-D2 | 7.61 (d, J=4.1 Hz, 2H), 7.41 (m, 2H), 7.31 (d, J=2.2 Hz, 2H), 7.29 (m, 1H), 6.96 (d, J=4.1 Hz, 2H), 3.18 (s, 3H), 2.18 (s, 3H) | 164.3, 161.4, 153.2, 137.4, 135.2, 134.1, 131.0, 129.5, 127.8, 125.1, 122.2, 108.4, 35.2, 10.8 | 579.89966 |
Table 2: In Vitro Anticancer Activity of Novel Thiophene Carboxamide Derivatives [1]
| Compound ID | Cell Line | IC₅₀ (µM) |
| MB-D2 | A375 (Melanoma) | 38.93 ± 8.19 (at 100 µM, % cell viability) |
| HT-29 (Colon Cancer) | 30.6 ± 18.4 (at 100 µM, % cell viability) | |
| MCF-7 (Breast Cancer) | 38.93 ± 8.19 (at 100 µM, % cell viability) | |
| MB-D4 | A375 (Melanoma) | 53.98 ± 19.46 (at 100 µM, % cell viability) |
| HT-29 (Colon Cancer) | 51 ± 23.2 (at 75 µM, % cell viability) | |
| MCF-7 (Breast Cancer) | 53.98 ± 19.46 (at 100 µM, % cell viability) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and initial characterization of novel thiophene carboxylate compounds.
Caption: General experimental workflow for synthesis and characterization.
Signaling Pathway: Induction of Apoptosis
Several novel thiophene carboxamide derivatives have been shown to exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by these compounds.
Caption: Simplified intrinsic apoptotic pathway induced by thiophene compounds.
Conclusion
Novel thiophene carboxylate and carboxamide derivatives continue to be a promising area of research for the development of new therapeutic agents. Their versatile synthesis and diverse biological activities, particularly their anticancer properties, make them attractive candidates for further investigation. This guide has provided an overview of the key aspects of their initial characterization, from synthesis and spectroscopic analysis to the evaluation of their biological effects. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to Methyl 2,5-dichlorothiophene-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,5-dichlorothiophene-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for two primary synthetic routes to this compound: the direct Fischer-Speier esterification of 2,5-dichlorothiophene-3-carboxylic acid and a two-step, one-pot synthesis via an acyl chloride intermediate. This guide offers a comparative overview of these methods, enabling researchers to select the most suitable approach for their specific needs.
Introduction
Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Specifically, substituted thiophene carboxylates serve as versatile building blocks. The title compound, this compound, is of particular interest due to the synthetic handles provided by the chloro- and ester functional groups. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This document outlines two robust and reproducible methods for its preparation.
Synthetic Pathways Overview
Two principal synthetic strategies for the preparation of this compound are presented. The first is a classic Fischer-Speier esterification, which involves the acid-catalyzed reaction of the parent carboxylic acid with methanol. The second is a two-step, one-pot procedure that proceeds through an acyl chloride intermediate, offering a potentially faster and more irreversible reaction pathway.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Fischer-Speier Esterification
This method is a direct, one-step synthesis that relies on the equilibrium reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. To drive the reaction to completion, an excess of the alcohol (methanol) is typically used as the solvent.[1][2]
Experimental Protocol
Materials:
-
2,5-Dichlorothiophene-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dichlorothiophene-3-carboxylic acid.
-
Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | 2,5-Dichlorothiophene-3-carboxylic acid |
| Reagents | Methanol, Sulfuric Acid (catalytic) |
| Solvent | Methanol |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Typical Yield | 70-90% (unoptimized) |
| Purity | >95% after purification |
Route 2: Two-Step, One-Pot Synthesis via Acyl Chloride
This alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by in-situ reaction with methanol to form the ester. This method is often faster and avoids the equilibrium limitations of the Fischer esterification.[4]
Experimental Protocol
Materials:
-
2,5-Dichlorothiophene-3-carboxylic acid
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Thionyl chloride
-
Triethylamine
-
Methanol (anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[4]
-
Add a catalytic amount of N,N-dimethylformamide.[4]
-
Slowly add thionyl chloride to the mixture at room temperature.[4]
-
Heat the reaction mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methanol and triethylamine in dichloromethane.
-
Slowly add the methanol-triethylamine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | 2,5-Dichlorothiophene-3-carboxylic acid |
| Reagents | Thionyl chloride, DMF, Methanol, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | Reflux, then 0 °C to room temperature |
| Typical Yield | >90% (based on analogous procedures)[4] |
| Purity | >97% after purification |
Workflow and Logic Diagrams
Caption: Experimental workflows for the two synthetic routes.
Conclusion
Both the Fischer-Speier esterification and the two-step acyl chloride method are effective for the synthesis of this compound. The choice between the two routes may depend on factors such as the desired reaction time, scale, and the availability of reagents. The Fischer esterification is a simpler, one-step process, while the acyl chloride route is often faster and may provide higher yields due to its irreversible nature. The protocols provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate.
References
Application Notes: Methyl 2,5-dichlorothiophene-3-carboxylate as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorothiophene-3-carboxylate is a highly functionalized thiophene derivative that serves as a valuable and versatile building block in organic synthesis. The presence of two reactive chlorine atoms at positions 2 and 5, along with a methyl ester at position 3, allows for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its utility is particularly pronounced in the construction of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit a range of biological activities, including kinase inhibition.
Key Applications
This compound is primarily utilized in:
-
Drug Discovery: As a scaffold for the synthesis of novel kinase inhibitors, particularly those targeting signaling pathways implicated in cancer.
-
Organic Synthesis: As a precursor for the construction of fused heterocyclic systems and other complex organic molecules.
-
Materials Science: In the development of novel organic materials with specific electronic or photophysical properties.
Chemical Reactivity
The two chlorine atoms on the thiophene ring are susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the ring. Common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups.
-
Nucleophilic Aromatic Substitution: With various nucleophiles to displace the chlorine atoms.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-5-phenylthiophene-3-carboxylate via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 4:1 mixture of toluene and water (20 mL).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-chloro-5-phenylthiophene-3-carboxylate | C₁₂H₉ClO₂S | 252.72 | 85 | 78-80 | 7.65 (s, 1H), 7.42-7.35 (m, 5H), 3.89 (s, 3H) | 163.5, 145.2, 133.8, 131.5, 129.1, 128.9, 128.6, 125.4, 124.8, 52.3 |
Protocol 2: Synthesis of Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate via Buchwald-Hartwig Amination
This protocol outlines the selective mono-amination at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.1 mmol).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) and piperidine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate | C₁₁H₁₄ClNO₂S | 260.75 | 78 | Yellow oil | 6.89 (s, 1H), 3.85 (s, 3H), 3.21 (t, J = 5.4 Hz, 4H), 1.70-1.65 (m, 4H), 1.59-1.54 (m, 2H) | 164.1, 153.2, 128.9, 118.7, 115.4, 51.8, 51.2, 25.8, 24.1 |
Application in the Synthesis of a Bioactive Thieno[3,2-d]pyrimidine Kinase Inhibitor
This compound is a key starting material for the synthesis of thieno[3,2-d]pyrimidines, which are known to act as kinase inhibitors. The following workflow illustrates a plausible synthetic route to a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.
Synthetic Workflow
Caption: Synthetic workflow for a potential EGFR inhibitor.
EGFR Signaling Pathway and Inhibition
Derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer.[1][2] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway.
By inhibiting the EGFR pathway, these compounds can effectively block the downstream signals that promote tumor cell growth, survival, and proliferation, making them promising candidates for cancer therapy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its reactivity allows for the introduction of various functional groups through well-established cross-coupling and substitution reactions. This makes it a key starting material in the development of novel therapeutic agents, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The provided protocols and workflows serve as a guide for researchers to explore the full potential of this important synthetic intermediate.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 2,5-dichlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dichlorothiophene-3-carboxylate is a versatile building block in organic synthesis, particularly for the preparation of substituted thiophene derivatives which are prevalent in medicinal chemistry and materials science. The electron-withdrawing methyl carboxylate group at the 3-position, in conjunction with the two chlorine atoms, activates the thiophene ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro substituents by a variety of nucleophiles, providing a direct route to functionalized thiophenes.
These application notes provide detailed protocols for the SNAr reactions of this compound with common classes of nucleophiles: amines, alkoxides, and thiols. The provided data and methodologies are intended to serve as a guide for researchers in academic and industrial settings, facilitating the synthesis of novel thiophene-based compounds.
General Reaction Scheme
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks one of the chlorinated carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring, yielding the substituted product. The chlorine at the 5-position is generally more susceptible to substitution due to the combined electron-withdrawing effects of the ester group and the sulfur atom.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound and closely related analogues.
Table 1: Reactions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80-90 | 4-6 | Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate | ~75-85 (estimated) |
| Morpholine | K₂CO₃ | DMF | 80-90 | 4-6 | Methyl 2-chloro-5-morpholinothiophene-3-carboxylate | ~70-80 (estimated) |
| Aniline | Na₂CO₃ | NMP | 100-120 | 8-12 | Methyl 2-chloro-5-(phenylamino)thiophene-3-carboxylate | ~60-70 (estimated) |
Table 2: Reactions with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium methoxide | Methanol/DMF | 60-70 | 3-5 | Methyl 2-chloro-5-methoxythiophene-3-carboxylate | ~80-90 (estimated) |
| Sodium ethoxide | Ethanol/DMF | 60-70 | 3-5 | Methyl 2-chloro-5-ethoxythiophene-3-carboxylate | ~80-90 (estimated) |
Table 3: Reactions with Thiolate Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium thiophenolate | DMF | 25-50 | 2-4 | Methyl 2-chloro-5-(phenylthio)thiophene-3-carboxylate | ~85-95 (estimated) | | Sodium ethanethiolate | DMF | 25-50 | 2-4 | Methyl 2-chloro-5-(ethylthio)thiophene-3-carboxylate | ~85-95 (estimated) |
Note: Yields are estimated based on reactions with analogous compounds due to limited direct literature data for this compound. Actual yields may vary.
Experimental Protocols
The following are detailed protocols for representative nucleophilic aromatic substitution reactions on this compound.
Protocol 1: Reaction with an Amine Nucleophile (Piperidine)
This protocol describes the synthesis of Methyl 2-chloro-5-(piperidin-1-yl)thiophene-3-carboxylate.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol describes the synthesis of Methyl 2-chloro-5-methoxythiophene-3-carboxylate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the solution of the thiophene substrate at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding deionized water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Reaction with a Thiolate Nucleophile (Sodium Thiophenolate)
This protocol describes the synthesis of Methyl 2-chloro-5-(phenylthio)thiophene-3-carboxylate.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) to the cooled DMF.
-
Slowly add thiophenol (1.1 eq) dropwise to the suspension of NaH in DMF. Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.
-
To this mixture, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to 50 °C if the reaction is sluggish. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the nucleophilic aromatic substitution on this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Thiophenol has a strong, unpleasant odor and is toxic. Handle only in a fume hood.
-
Solvents such as DMF, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: The Role of Methyl 2,5-dichlorothiophene-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. The thiophene ring is considered a bioisostere of the phenyl ring and is present in numerous approved drugs. Its unique electronic properties and ability to engage in various molecular interactions make it a valuable core structure for the design of novel therapeutic agents. Among the diverse array of thiophene derivatives, Methyl 2,5-dichlorothiophene-3-carboxylate serves as a key building block for the synthesis of a variety of biologically active molecules, including potent kinase inhibitors with applications in oncology and inflammation. The presence of two chlorine atoms and a methyl ester group provides multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures.
Application: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
A prominent application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This heterocyclic system is a core component of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. The general synthetic strategy involves the conversion of the thiophene ester into an amino-substituted intermediate, followed by cyclization to form the fused pyrimidine ring.
Proposed Synthetic Pathway
The following diagram illustrates a representative synthetic pathway from this compound to a hypothetical thieno[2,3-d]pyrimidine kinase inhibitor.
Caption: Synthetic pathway to thieno[2,3-d]pyrimidine kinase inhibitors.
Quantitative Data: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Target Cancer Cell Line | GI50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 230 | HCT-116 (Colon) | 2.80 | [1] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | - | HepG2 (Liver) | 4.10 | [1] |
| Thieno[2,3-d]pyrimidine | FLT3 | 32,435 | MCF-7 (Breast) | - | [2] |
| Thieno[2,3-d]pyrimidine | JAK2 | - | HepG-2 (Liver) | 8.00 | [3] |
Experimental Protocols
The following are representative protocols for key transformations in the synthesis of thieno[2,3-d]pyrimidine derivatives, adapted from established literature procedures.
Protocol 1: Amidation of Methyl 2-amino-5-chlorothiophene-3-carboxylate
This protocol describes the conversion of the methyl ester to the corresponding carboxamide, a crucial step before the cyclization to form the pyrimidine ring.
Materials:
-
Methyl 2-amino-5-chlorothiophene-3-carboxylate
-
Methanolic ammonia (7N solution)
-
Pressure vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a pressure vessel, dissolve Methyl 2-amino-5-chlorothiophene-3-carboxylate (1.0 eq) in 7N methanolic ammonia (20 eq).
-
Seal the vessel and heat the mixture at 80 °C for 24 hours with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting solid, 2-Amino-5-chlorothiophene-3-carboxamide, can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.
Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core
This protocol outlines the formation of the fused pyrimidine ring system.
Materials:
-
2-Amino-5-chlorothiophene-3-carboxamide
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-chlorothiophene-3-carboxamide (1.0 eq) and an excess of formamide (approximately 10-15 eq).
-
Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-3H-thieno[2,3-d]pyrimidin-4-one.
Signaling Pathway
Thieno[2,3-d]pyrimidines often exert their anticancer effects by inhibiting key kinases in cellular signaling pathways that are crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its utility is particularly evident in the synthesis of thieno[2,3-d]pyrimidine scaffolds, which are central to the development of potent kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented herein provide a foundational guide for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged heterocyclic core. Further exploration of the chemical space accessible from this starting material holds significant promise for the discovery of next-generation medicines.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-2,5-dichlorthiophen-3-carboxylat für biologische Assays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von Methyl-2,5-dichlorthiophen-3-carboxylat, einer vielseitigen Ausgangsverbindung für die Synthese potenziell biologisch aktiver Moleküle. Die hier beschriebenen Protokolle konzentrieren sich auf die Umwandlung des Methylesters in Carboxamide und die anschließende Bewertung ihrer antitumoralen und antimikrobiellen Aktivitäten.
Einleitung
Thiophen-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in vielen pharmazeutisch aktiven Wirkstoffen vorkommen.[1] Insbesondere substituierte Thiophen-3-carboxylate dienen als wertvolle Bausteine für die Entwicklung neuer therapeutischer Wirkstoffe. Die Derivatisierung von Methyl-2,5-dichlorthiophen-3-carboxylat ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit und Selektivität.
Synthese von 2,5-Dichlorthiophen-3-carboxamid-Derivaten
Der primäre Derivatisierungsansatz besteht aus einer zweistufigen Reaktionssequenz: (1) die Hydrolyse des Methylesters zur entsprechenden Carbonsäure und (2) die anschließende Amidkopplung mit einer Auswahl von primären und sekundären Aminen.
Experimentelle Protokolle
Protokoll 2.1.1: Hydrolyse von Methyl-2,5-dichlorthiophen-3-carboxylat
Dieses Protokoll beschreibt die basische Hydrolyse des Methylesters zur Bildung von 2,5-Dichlorthiophen-3-carbonsäure.
-
Materialien:
-
Methyl-2,5-dichlorthiophen-3-carboxylat
-
Methanol (MeOH)
-
Natriumhydroxid (NaOH)
-
Salzsäure (HCl, 1 M)
-
Destilliertes Wasser
-
Ethylacetat
-
Magnesiumsulfat (MgSO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Scheidetrichter
-
-
Vorgehensweise:
-
Lösen Sie Methyl-2,5-dichlorthiophen-3-carboxylat (1 Äquiv.) in Methanol in einem Rundkolben.
-
Fügen Sie eine wässrige Lösung von Natriumhydroxid (2 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Methanol unter reduziertem Druck.
-
Lösen Sie den Rückstand in Wasser und säuern Sie die Lösung vorsichtig mit 1 M HCl auf einen pH-Wert von 2-3 an.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die 2,5-Dichlorthiophen-3-carbonsäure zu erhalten.
-
Protokoll 2.1.2: Amidkopplung zur Synthese von 2,5-Dichlorthiophen-3-carboxamiden
Dieses Protokoll beschreibt die Kopplung der 2,5-Dichlorthiophen-3-carbonsäure mit verschiedenen Aminen unter Verwendung von HATU als Kopplungsreagenz.
-
Materialien:
-
2,5-Dichlorthiophen-3-carbonsäure
-
Verschiedene primäre oder sekundäre Amine (z. B. Anilin, Benzylamin, Morpholin)
-
N,N-Dimethylformamid (DMF)
-
HATU (1-(Bis(dimethylamino)methylen)-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat)
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasser, Ethylacetat, gesättigte Natriumbicarbonatlösung, gesättigte Natriumchloridlösung
-
Magnesiumsulfat (MgSO₄)
-
-
Vorgehensweise:
-
Lösen Sie 2,5-Dichlorthiophen-3-carbonsäure (1 Äquiv.) in DMF in einem trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie HATU (1.1 Äquiv.) und DIPEA (2 Äquiv.) hinzu und rühren Sie die Mischung für 10 Minuten bei Raumtemperatur.
-
Fügen Sie das entsprechende Amin (1.2 Äquiv.) hinzu und rühren Sie die Reaktion über Nacht bei Raumtemperatur.
-
Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Carboxamid-Derivat zu erhalten.
-
Visualisierung des Arbeitsablaufs
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Biologische Assays
Die synthetisierten 2,5-Dichlorthiophen-3-carboxamid-Derivate können auf eine Reihe von biologischen Aktivitäten getestet werden. Basierend auf der Literatur für strukturell ähnliche Verbindungen sind insbesondere antitumorale und antimikrobielle Assays von Interesse.
Antitumorale Aktivität
Protokoll 3.1.1: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität, die als Maß für die Zellviabilität, Proliferation und Zytotoxizität dient.[2][3]
-
Materialien:
-
Krebszelllinien (z. B. DU145 (Prostatakrebs), MCF-7 (Brustkrebs), A549 (Lungenkrebs))[2][4]
-
Zellkulturmedium (z. B. DMEM oder RPMI-1640) mit fötalem Kälberserum (FBS) und Antibiotika
-
Synthetisierte Derivate in verschiedenen Konzentrationen (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO (Dimethylsulfoxid)
-
96-Well-Platten, Inkubator (37 °C, 5 % CO₂), Plattenleser
-
-
Vorgehensweise:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (typischerweise im Bereich von 0.1 bis 100 µM) für 48-72 Stunden.
-
Fügen Sie zu jedem Well MTT-Lösung hinzu und inkubieren Sie die Platten für weitere 4 Stunden.
-
Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in DMSO.
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird).
-
Tabelle 1: Zytotoxizitätsdaten von strukturell ähnlichen Thiophen-Derivaten
| Verbindung | Krebszelllinie | IC₅₀ (µM) | Referenz |
| Thiophen-Chalcon-Derivat 1 | DU145 (Prostata) | ~5 µg/mL | [2][3] |
| Thiophen-Chalcon-Derivat 2 | DU145 (Prostata) | ~10 µg/mL | [2][3] |
| Thiophen-Carboxamid 2b | Hep3B (Leber) | 5.46 | [5] |
| Thiophen-Carboxamid 2d | Hep3B (Leber) | 8.85 | [5] |
| Thiophen-Carboxamid 2e | Hep3B (Leber) | 12.58 | [5] |
| MB-D2 | A375 (Melanom) | < 50 | [4] |
| MB-D2 | HT-29 (Darm) | < 75 | [4] |
| MB-D2 | MCF-7 (Brust) | < 50 | [4] |
Antimikrobielle Aktivität
Protokoll 3.2.1: Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation hemmt.
-
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Bacillus subtilis (Gram-positiv), Escherichia coli, Pseudomonas aeruginosa (Gram-negativ))
-
Pilzstämme (z. B. Candida albicans, Aspergillus niger)
-
Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, Sabouraud-Dextrose-Bouillon für Pilze)
-
Synthetisierte Derivate in verschiedenen Konzentrationen
-
Standard-Antibiotika/Antimykotika (z. B. Ampicillin, Fluconazol)
-
96-Well-Platten, Inkubator
-
-
Vorgehensweise:
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in den Wells einer 96-Well-Platte vor.
-
Inokulieren Sie jedes Well mit einer standardisierten Suspension des Mikroorganismus.
-
Inkubieren Sie die Platten bei der optimalen Temperatur (z. B. 37 °C für Bakterien, 28-35 °C für Pilze) für 18-24 Stunden (Bakterien) oder 48-72 Stunden (Pilze).
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum auftritt.
-
Tabelle 2: Antimikrobielle Aktivität von strukturell ähnlichen Thiophen-Derivaten
| Verbindung | Mikroorganismus | MHK (µg/mL) | Referenz |
| Thiophen-Chalcon-Derivate | Aspergillus niger | ≤ 8.0 | [2][3] |
| Thiophen-Chalcon-Derivate | Candida tropicalis | ≤ 8.0 | [2][3] |
| Thiophen-Chalcon-Derivat | M. tuberculosis H37Rv | 3.12 | [2][3] |
| 3-Amino-thiophen-2-carboxamide | S. aureus, B. subtilis | 40.0 - 86.9 (% Hemmung) | [6] |
| 2-Thiophencarbonsäure-Thioureide | Gram-negative Bakterien | 31.25 - 250 | [7][8] |
| 2-Thiophencarbonsäure-Thioureide | Candida albicans | 31.25 - 62.5 | [7][8] |
Mögliche Signalwege und Wirkmechanismen
Obwohl spezifische Signalwege für Derivate von Methyl-2,5-dichlorthiophen-3-carboxylat noch nicht aufgeklärt sind, deuten Studien mit verwandten Thiophen-Carboxamiden auf mögliche Wirkmechanismen hin.
Abbildung 2: Mögliche zelluläre Ziele von Thiophen-Carboxamiden.
Einige Thiophen-Carboxamid-Analoga wurden als potente Inhibitoren des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2) identifiziert, was zur Induktion von Apoptose und zur Störung der Redox-Homöostase führt.[4] Andere Derivate zeigten eine Hemmung des mitochondrialen Komplexes I, was zu antiproliferativen Effekten in vitro und in vivo führte.[4] Darüber hinaus wurde eine Hemmung der Protein-Tyrosin-Phosphatase 1B (PTP1B) sowie eine Aktivierung von Caspasen beobachtet, was auf vielfältige zelluläre Wirkmechanismen hindeutet.[4]
Schlussfolgerung
Methyl-2,5-dichlorthiophen-3-carboxylat ist ein wertvolles Ausgangsmaterial für die Synthese einer Bibliothek von Carboxamid-Derivaten. Die hier vorgestellten Protokolle bieten einen robusten Rahmen für die Synthese und die anschließende biologische Evaluierung dieser Verbindungen. Die quantitativen Daten aus Studien mit analogen Strukturen deuten auf ein vielversprechendes Potenzial für die Entdeckung neuer antitumoraler und antimikrobieller Wirkstoffe hin. Zukünftige Untersuchungen sollten sich auf die Erweiterung der Derivatbibliothek, die Aufklärung spezifischer Wirkmechanismen und die Optimierung der Leitstrukturen konzentrieren.
References
- 1. 2,5-DICHLOROTHIOPHENE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. ijper.org [ijper.org]
- 3. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Claisen-Schmidt Condensation with Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of thiophene-containing chalcones via the Claisen-Schmidt condensation reaction. Chalcones are a class of organic compounds that are precursors to flavonoids and isoflavonoids and are of significant interest in drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Thiophene, a sulfur-containing heterocycle, is often incorporated into chalcone structures to enhance their pharmacological effects.[2][3]
This document outlines conventional, microwave-assisted, and ultrasound-assisted synthesis methods, offering a comparative analysis of their efficiency. Additionally, it touches upon the biological context of these compounds, specifically their role in cancer therapy through the induction of cell cycle arrest and inhibition of tubulin polymerization.
Data Presentation: A Comparative Analysis of Synthesis Methods
The Claisen-Schmidt condensation is a versatile reaction for synthesizing chalcones by reacting an aromatic aldehyde with a ketone in the presence of an acid or base catalyst.[4] The efficiency of this reaction can be significantly influenced by the chosen methodology. Below is a summary of quantitative data from various studies, comparing conventional heating, microwave irradiation, and ultrasound-assisted methods for the synthesis of thiophene-based chalcones.
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 2-Acetylthiophene | Benzaldehyde | Conventional | NaOH | Ethanol/Water | 4 h | 72 | [5] |
| 2-Acetylthiophene | Benzaldehyde | Microwave | NaOH | Ethanol/Water | 2-3 min | 92 | [5] |
| 2-Acetylthiophene | 4-Methylbenzaldehyde | Conventional | NaOH | Ethanol/Water | - | 72 | [5] |
| 2-Acetylthiophene | 4-Methylbenzaldehyde | Microwave | NaOH | Ethanol/Water | - | 92 | [5] |
| 2-Acetylthiophene | 4-Nitrobenzaldehyde | Conventional | NaOH | Ethanol/Water | - | 80 | [5] |
| 2-Acetylthiophene | 4-Nitrobenzaldehyde | Microwave | NaOH | Ethanol/Water | - | 91 | [5] |
| 2-Acetylthiophene | 4-Chlorobenzaldehyde | Conventional | NaOH | Ethanol/Water | - | 85 | [5] |
| 2-Acetylthiophene | 4-Chlorobenzaldehyde | Microwave | NaOH | Ethanol/Water | - | 96 | [5] |
| 2-Acetyl-5-chlorothiophene | Benzaldehyde | Conventional | KOH | Ethanol | - | 79 | [6] |
| 2-Acetyl-4,5-dichlorothiophene | 4-Methoxybenzaldehyde | Conventional | KOH | Ethanol | - | 68 | [6] |
| 2-Aminoacetophenone | Thiophene-2-carboxaldehyde | Conventional | NaOH (30% aq.) | Ethanol | 2 h | - | [7] |
| 2-Acetylthiophene | 4-Dimethylaminobenzaldehyde | Conventional | 6M NaOH | Ethanol | - | 80 | |
| Substituted Acetophenones | Thiophene-2-carbaldehyde | Conventional | 20% NaOH | Ethanol | 16.5 h | 79.54 | [4] |
Note: Reaction conditions and yields can vary based on the specific substitutions on the aromatic rings.
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of (2E)-1-(3-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one.
Materials:
-
1-(3-bromophenyl)ethan-1-one (1.0 mmol)
-
Thiophene-2-carbaldehyde (1.0 mmol)
-
Sodium hydroxide (NaOH) (2.0 mmol)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1-(3-bromophenyl)ethan-1-one (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) in ethanol (20 mL).
-
Prepare a solution of NaOH (2.0 mmol) in water (10 mL).
-
Cool the flask containing the ketone and aldehyde in an ice bath.
-
Slowly add the NaOH solution to the ethanolic solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, acidify the solution with dilute HCl to induce precipitation.
-
Wash the crude product with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.[5][9]
Materials:
-
2-Acetylthiophene (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, mix 2-acetylthiophene (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).
-
Add a catalytic amount of solid KOH.
-
Add a minimal amount of ethanol to moisten the reactants.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-300 W) for 2-6 minutes.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source that can enhance reaction rates and yields under mild conditions.
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Thiophene-2-carbaldehyde (1.0 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a suitable flask, dissolve the substituted acetophenone (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) in ethanol.
-
Add a catalytic amount of KOH to the solution.
-
Place the flask in an ultrasonic bath and irradiate at room temperature.
-
Continue sonication for the required time (typically shorter than conventional methods), monitoring the reaction by TLC.
-
Once the reaction is complete, work up the product as described in the conventional synthesis protocol (Protocol 1, steps 7-10).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of thiophene-based chalcones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2E)-1-(3-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
The Versatile Scaffold: Methyl 2,5-dichlorothiophene-3-carboxylate in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,5-dichlorothiophene-3-carboxylate is a versatile chemical intermediate that holds significant promise in the design and synthesis of novel kinase inhibitors. Its unique structural features, including the reactive chlorine atoms and the ester group on the thiophene ring, provide a valuable platform for the construction of complex heterocyclic systems that can effectively target the ATP-binding sites of various kinases. This document provides an overview of its application, including synthetic strategies, and highlights the potential for developing potent and selective kinase inhibitors for therapeutic intervention in diseases such as cancer and inflammatory disorders.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases has become a major focus of modern drug discovery.
Synthetic Utility of this compound
This compound serves as a key building block for the synthesis of various fused heterocyclic scaffolds, particularly thieno[3,2-b]pyridines. The chlorine atoms at the 2 and 5 positions of the thiophene ring are amenable to nucleophilic substitution, while the methyl ester at the 3-position can be readily modified or hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.
A common synthetic strategy involves the reaction of this compound with amines, followed by cyclization to form the thienopyridine core. This core structure can then be further functionalized to optimize binding affinity and selectivity for the target kinase.
Application in the Development of Pim-1 Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers. Inhibition of Pim kinases, particularly Pim-1, has emerged as a promising therapeutic strategy. Thiophene-based compounds have shown potential as Pim-1 inhibitors. While direct synthesis from this compound is not explicitly detailed in publicly available literature, the structural motifs of known Pim-1 inhibitors suggest its potential as a starting material for generating analogous structures.
The general approach to synthesizing thienopyridine-based Pim-1 inhibitors, for which this compound could be a precursor, is outlined below.
General Synthetic Workflow for Thienopyridine-Based Kinase Inhibitors
Caption: General workflow for synthesizing thienopyridine kinase inhibitors.
Application in the Development of JAK3 Kinase Inhibitors
Janus kinase 3 (JAK3) is a member of the Janus family of tyrosine kinases and plays a critical role in cytokine signaling in immune cells. Selective inhibition of JAK3 is a validated therapeutic approach for autoimmune diseases and organ transplant rejection. The development of potent and selective JAK3 inhibitors is an active area of research. Similar to the Pim-1 inhibitors, while a direct synthetic route from this compound is not readily found, its potential as a starting material for thienopyrimidine or other heterocyclic scaffolds known to inhibit JAK3 is conceivable.
Experimental Protocols
While specific protocols starting from this compound for kinase inhibitor synthesis are not available in the public domain, the following represents a general, hypothetical protocol for the synthesis of a thieno[3,2-b]pyridine core, a common scaffold in kinase inhibitors. This protocol is illustrative and would require optimization.
Protocol 1: Synthesis of a Thieno[3,2-b]pyridine Intermediate
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a primary amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Nucleophilic Substitution: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) to facilitate the displacement of one of the chloro substituents. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Cyclization: The resulting intermediate can then be subjected to cyclization conditions to form the pyridine ring. This may involve reaction with a suitable reagent to introduce the remaining atoms of the pyridine ring, followed by an intramolecular cyclization reaction, often catalyzed by a transition metal or promoted by a base or acid.
-
Characterization: Characterize the final thieno[3,2-b]pyridine product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
As no direct experimental data for kinase inhibitors synthesized from this compound is available, the following table presents representative IC50 values for known thienopyridine and thiophene-based inhibitors of Pim-1 and JAK3 to illustrate the potential potency of compounds derived from this scaffold.
| Target Kinase | Compound Scaffold | Representative IC50 (nM) |
| Pim-1 | Thieno[2,3-b]pyridine | 10 - 100 |
| Pim-1 | Thiophene-carboxamide | 50 - 500 |
| JAK3 | Thieno[3,2-d]pyrimidine | 1 - 50 |
| JAK3 | Pyrimidine-substituted Thiophene | 20 - 200 |
Note: The IC50 values presented are for illustrative purposes and are derived from various public sources on related compound classes. They do not represent data from compounds directly synthesized from this compound.
Signaling Pathways
Kinase inhibitors developed from the thienopyridine scaffold can potentially target various signaling pathways implicated in disease.
Pim-1 Kinase Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
JAK3 Kinase Signaling Pathway
Caption: Simplified JAK3 signaling pathway and point of inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the construction of diverse heterocyclic scaffolds, such as thienopyridines, which have demonstrated significant potential in targeting key kinases like Pim-1 and JAK3. Further exploration of the synthetic possibilities offered by this building block is warranted and could lead to the discovery of new and effective therapeutic agents for a range of human diseases. Researchers are encouraged to investigate the derivatization of this scaffold to build comprehensive structure-activity relationship (SAR) models and optimize for potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols for the Synthesis and Evaluation of Thiophene Carboxamide-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and proposed mechanisms of action for a promising class of anticancer compounds: thiophene carboxamide derivatives. This document offers detailed protocols for the synthesis of the core scaffold and for a suite of biological assays to characterize the anticancer properties of these derivatives.
Introduction
Thiophene carboxamide derivatives have emerged as a versatile and potent class of molecules in the field of oncology research.[1][2] The inherent drug-like properties of the thiophene ring, combined with the diverse functionalities that can be introduced via the carboxamide linkage, have led to the development of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][3][4] Key mechanisms of action for these derivatives include the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade and the disruption of microtubule dynamics through tubulin polymerization inhibition.[5][6] This document provides detailed methodologies for the synthesis and evaluation of these promising anticancer agents.
Synthesis Protocols
A common and efficient method for the synthesis of the core 2-aminothiophene-3-carboxamide scaffold is the Gewald reaction. This multi-component reaction offers a straightforward route to polysubstituted thiophenes. Subsequent derivatization of the amino group provides access to a wide array of thiophene carboxamide analogs.
General Protocol for the Synthesis of 2-Aminothiophene-3-carboxamide Scaffold via Gewald Reaction
This protocol describes a one-pot synthesis of 2-aminothiophene-3-carboxamides from a ketone/aldehyde, an active methylene nitrile, and elemental sulfur.
Materials:
-
Appropriate ketone or aldehyde
-
Cyanoacetamide or other active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Weak base catalyst (e.g., morpholine, triethylamine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred solution of the ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).
-
Slowly add the basic catalyst (0.1-0.5 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 40-60°C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-aminothiophene-3-carboxamide derivative.
General Protocol for the Synthesis of N-Aryl/Alkyl Thiophene Carboxamide Derivatives
This protocol outlines the acylation of the 2-amino group of the thiophene scaffold with a carboxylic acid to yield the final carboxamide derivatives.
Materials:
-
2-Aminothiophene-3-carboxamide derivative
-
Substituted carboxylic acid
-
Coupling agent (e.g., DCC, EDC/HOBt)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the substituted carboxylic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the coupling agent (1.2 equivalents) and stir the mixture at 0°C for 15-30 minutes.
-
Add the 2-aminothiophene-3-carboxamide derivative (1 equivalent) and the base (2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted thiophene carboxamide derivative.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activities (IC50 values) of representative thiophene carboxamide derivatives against various cancer cell lines. These compounds demonstrate a range of potencies and highlight the potential of this scaffold in targeting different cancer types.
Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives as VEGFR-2 Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 5 | VEGFR-2 | HepG-2 | 0.59 | [7] |
| Compound 21 | VEGFR-2 | HepG-2 | 1.29 | [7] |
| Compound 14d | VEGFR-2 | HCT116 | Not specified | [8] |
| MCF7 | Not specified | [8] | ||
| PC3 | Not specified | [8] | ||
| A549 | Not specified | [8] | ||
| PAN-90806 family | VEGFR-2 | Various | Nanomolar range | [9] |
Table 2: Cytotoxicity of Thiophene Carboxamide Derivatives as Tubulin Polymerization Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 2b | Tubulin | Hep3B | 5.46 | [3][10] |
| Compound 2e | Tubulin | Hep3B | 12.58 | [3][10] |
| Compound 5b | Tubulin | HT29 | 2.61 |
Table 3: General Cytotoxicity of Other Thiophene Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| MB-D2 | A375 (Melanoma) | < 50 | [1][11] |
| HT-29 (Colorectal) | < 100 | [1][11] | |
| MCF-7 (Breast) | < 100 | [1][11] | |
| MB-D4 | A375 (Melanoma) | < 100 | [1][11] |
| HT-29 (Colorectal) | < 100 | [1][11] | |
| MCF-7 (Breast) | < 100 | [1][11] | |
| Amino-thiophene 15b | A2780 (Ovarian) | 12 | [12] |
| A2780CP (Ovarian) | 10 | [12] |
Experimental Protocols for In Vitro Anticancer Evaluation
The following are detailed protocols for key in vitro assays to characterize the anticancer activity of newly synthesized thiophene carboxamide derivatives.
Cell Viability Assessment by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Thiophene carboxamide derivative
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the thiophene carboxamide derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspases-3 and -7 to generate a luminescent signal. The intensity of the luminescence is proportional to the level of caspase-3/7 activity.
Materials:
-
Thiophene carboxamide derivative
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with the thiophene carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
VEGFR-2 Kinase Inhibition Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the kinase activity of recombinant VEGFR-2. The assay typically measures the phosphorylation of a substrate peptide by the kinase using methods such as luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Thiophene carboxamide derivative
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the thiophene carboxamide derivative in kinase buffer.
-
Add the diluted compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve.
Tubulin Polymerization Assay
Principle: This in vitro assay monitors the polymerization of purified tubulin into microtubules. The formation of microtubules can be followed by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., containing PIPES, MgCl2, EGTA)
-
GTP solution
-
Thiophene carboxamide derivative
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare serial dilutions of the thiophene carboxamide derivative and control compounds in polymerization buffer.
-
On ice, add the diluted compounds to the wells of a pre-chilled 96-well plate.
-
Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can be used to measure the fluorescence of a population of PI-stained cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Thiophene carboxamide derivative
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the thiophene carboxamide derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
Thiophene carboxamide derivative
-
Cancer cell lines
-
JC-1 staining solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat the cells with the thiophene carboxamide derivative for the desired time. Include a positive control treated with CCCP.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
For microscopy, capture images in both the red and green channels. For flow cytometry or plate reader analysis, measure the fluorescence intensity in both channels.
-
Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the anticancer activity of thiophene carboxamide derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of thiophene carboxamide derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene carboxamide derivatives.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2,5-dichlorothiophene-3-carboxylate by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2,5-dichlorothiophene-3-carboxylate using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, is not separating from impurities on the column. What should I do?
A1: Poor separation is a common issue that can be resolved by optimizing the solvent system.[1]
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your desired compound and impurities. Aim for a difference in Rf values (ΔRf) of at least 0.2.[1]
-
Solvent Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.
-
Solvent System Recommendation: For chlorinated thiophene esters, a common starting point is a mixture of petroleum ether and ethyl acetate.[2] You can start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity.
-
Q2: The purified fractions of my compound show streaking or tailing on the TLC plate. What is the cause and how can I fix it?
A2: Streaking or tailing on a TLC plate often indicates that the compound is interacting too strongly with the silica gel.[1]
-
Troubleshooting Steps:
-
Acidic Impurities: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption.[1]
-
Deactivate Silica Gel: To mitigate this, you can use deactivated silica gel. This can be prepared by adding 1-2% triethylamine to the eluent, which will neutralize the acidic sites on the silica.[1][3]
-
Reduce Sample Load: Overloading the column can also lead to tailing. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
Q3: I have low recovery of my compound after column chromatography. Where could it have been lost?
A3: Low recovery can stem from several factors, from irreversible adsorption on the column to issues with fraction collection.
-
Troubleshooting Steps:
-
Compound Stability: First, ensure your compound is stable on silica gel. You can check this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (decomposition products) have formed.[4][5]
-
Irreversible Adsorption: If the compound is highly polar or sensitive, it may be irreversibly adsorbed onto the silica gel. Using a less active stationary phase like alumina, or deactivating the silica gel, can help.
-
Dilute Fractions: It's possible your compound eluted in a larger volume of solvent than expected, making it difficult to detect in individual fractions.[5] Try combining and concentrating a wider range of fractions where you expect your compound to be.
-
Column Ran Dry: Allowing the solvent level to drop below the top of the silica gel can create channels and cracks, leading to poor separation and potential loss of compound.[4] Always keep the silica gel bed submerged in the eluent.
-
Q4: My crude product is not very soluble in the non-polar solvent system I need to use for elution. How can I load it onto the column?
A4: This is a common challenge, especially with larger scale purifications. Dry loading is the recommended technique in this situation.[4]
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[4]
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[4]
-
Carefully add this powder to the top of your packed column.[4]
-
Data Summary Table
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For sensitive compounds, consider deactivating with 1-2% triethylamine in the eluent. |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate | Start with a low polarity ratio (e.g., 95:5) and increase polarity as needed. |
| Target Rf Value | 0.2 - 0.4 | This range typically provides the best separation in column chromatography. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (by weight) | Helps to prevent column overloading and improve separation.[1] |
| Sample Loading | Dry Loading | Recommended if the crude product has low solubility in the initial eluent.[4] |
Detailed Experimental Protocol
Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Elute the TLC plate with various ratios of petroleum ether and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).
-
Add silica gel (10-20 times the mass of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution (flash chromatography).
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visual Troubleshooting Guide
Caption: A workflow for troubleshooting common issues in column chromatography.
References
Optimizing reaction conditions for synthesizing thiophene derivatives
Welcome to the technical support center for the synthesis of thiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.
General Troubleshooting and FAQs
Q1: My thiophene synthesis reaction is not working (low to no yield). What are the general parameters I should investigate first?
A1: When a thiophene synthesis fails, a systematic check of the fundamental reaction components and conditions is the best approach. Here are the primary factors to verify:
-
Reagent Quality: Ensure the purity and stability of your starting materials. Some reagents, like boronic acids in Suzuki couplings, can degrade over time.[1] Solvents should be appropriately dried and degassed, as moisture and oxygen can inhibit many catalytic cycles.[1][2]
-
Inert Atmosphere: Many thiophene syntheses, especially those involving palladium catalysts, are sensitive to oxygen.[3] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).[2][3]
-
Catalyst Activity: If using a catalyst, its activity is paramount. Catalyst poisoning by impurities or degradation (e.g., formation of palladium black) can halt the reaction.[1] Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Reaction Temperature: Temperature is a critical parameter. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions or decomposition. Verify that your heating/cooling apparatus is calibrated and maintaining the target temperature.
-
Solvent and Base Combination: The choice of solvent and base is highly interdependent and substrate-specific.[1] An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or the promotion of undesired side reactions.[1]
Q2: How can I monitor the progress of my thiophene synthesis reaction?
A2: Thin-layer chromatography (TLC) is a fast and effective method for tracking the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[4]
Synthesis-Specific Troubleshooting Guides
Below are detailed troubleshooting guides for common methods used to synthesize thiophene derivatives.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes.
FAQs
Q1: What is the general mechanism of the Gewald synthesis?
A1: The reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (e.g., α-cyanoester) with a ketone or aldehyde.[5]
-
Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile intermediate.[5]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization and then tautomerizes to form the stable 2-aminothiophene product.[5]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation.[5][6] | Screen different bases (e.g., piperidine, morpholine, triethylamine).[5] Consider water removal using a Dean-Stark apparatus.[5] |
| Poor sulfur solubility or reactivity. | Use a polar solvent like ethanol, methanol, or DMF.[5] Gently heat the reaction to 40-60 °C.[5] | |
| Steric hindrance from the carbonyl compound.[5] | Employ a two-step procedure by first isolating the α,β-unsaturated nitrile.[5] Microwave irradiation can also improve yields for challenging substrates.[5] | |
| Formation of Side Products | Presence of Knoevenagel-Cope intermediate. | Ensure sufficient sulfur is present and reaction conditions favor cyclization.[5] |
| Dimerization or polymerization. | Adjust reactant concentrations or the rate of reagent addition.[5] | |
| Difficulty in Product Isolation | Complex crude reaction mixture. | Optimize purification techniques such as column chromatography or recrystallization.[] |
Experimental Protocol: General Procedure for Gewald Synthesis
-
In a round-bottom flask, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Add the base (e.g., morpholine or triethylamine, 0.1-0.5 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization or column chromatography.
C-H Activation/Functionalization
Direct C-H activation is an increasingly popular, atom-economical method for functionalizing thiophene rings without pre-functionalization.
FAQs
Q1: Why is C-H functionalization of thiophenes often challenging?
A1: The primary challenge is controlling regioselectivity. The C2 and C5 positions (α-positions) of the thiophene ring are the most electron-rich and sterically accessible, making them the most reactive sites for electrophilic substitution and metalation. [8]Functionalizing the C3 or C4 positions (β-positions) often requires specific directing groups or specialized catalytic systems to overcome the inherent reactivity of the α-positions. [3][9] Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst system. [3] | Ensure the palladium source is active and ligands are pure. [3]Use anhydrous solvents and high-purity reagents. [3] |
| Insufficiently reactive C-H bond. | More forcing conditions (higher temperature, stronger base) may be required. Consider a different catalyst system. | |
| Poor directing group ability (if used). | Confirm the integrity of the directing group. Screen different directing groups if possible. [3] | |
| Poor Regioselectivity | Reaction conditions favor multiple activation pathways. | Lowering the reaction temperature may favor a specific pathway. [3]Adjusting the catalyst, ligand, or solvent can significantly influence selectivity. For C2-selective arylation of benzo[b]thiophenes, a Ag(I)-mediated C-H activation with low palladium concentrations has proven effective. [10] |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
-
To an oven-dried reaction vessel, add the thiophene substrate (1.0 eq), aryl halide (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required), and base (e.g., K₂CO₃, 2.0 eq). [3]2. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. [3]3. Add anhydrous solvent (e.g., Toluene or DMA) via syringe. [3]4. Heat the reaction mixture to the specified temperature (e.g., 110-130 °C) for 12-24 hours, monitoring by TLC or GC-MS. [3]5. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. [3]6. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. [3]7. Purify the crude product by column chromatography. [3] Logical Relationship for C-H Functionalization Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Yields in Substituted Thiophene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in chemical reactions involving substituted thiophenes.
Troubleshooting Guides & FAQs
This section is organized by reaction type, addressing specific issues you may encounter during your experiments.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but reactions with substituted thiophenes can present unique challenges.
FAQs
-
Q1: What are the most critical parameters to consider for a successful Suzuki-Miyaura coupling with a substituted thiophene?
-
A1: The key to a high-yield Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent system. The electronic and steric properties of the substituents on the thiophene ring will significantly influence the optimal conditions. A well-degassed reaction mixture under an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.[1][2]
-
-
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the common causes?
-
A2: Low or no yield in a Suzuki coupling can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-purity catalyst and consider if impurities in your substrates are poisoning it. The formation of palladium black is a visual indicator of catalyst decomposition.[1]
-
Inefficient Oxidative Addition: For electron-rich thiophene halides, the oxidative addition step can be slow. Using electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate this rate-limiting step.[1][3]
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen).[1][4] This side reaction is often exacerbated by high temperatures and strong bases.
-
Poor Reagent Quality: Verify the purity of your reagents. Boronic acids, in particular, can degrade upon storage. Ensure solvents are anhydrous and thoroughly degassed, as oxygen can interfere with the catalytic cycle.[1]
-
Incorrect Base or Solvent: The choice of base and solvent is highly substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or unwanted side reactions.[1][5]
-
-
-
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
-
A3: Homocoupling is often caused by the presence of oxygen, which can alter the catalytic cycle.[6] Rigorous degassing of your reaction mixture is the most effective way to prevent this. Using a Pd(0) source directly, instead of a Pd(II) precatalyst that requires in-situ reduction, can also help. Additionally, carefully controlling the stoichiometry of the reactants can minimize homocoupling.
-
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction is essential for synthesizing many biologically active compounds. However, its application to substituted thiophenes requires careful optimization.
FAQs
-
Q1: What is the best catalyst system for the Buchwald-Hartwig amination of a substituted thiophene halide?
-
A1: The optimal catalyst system is highly dependent on the specific thiophene halide and the amine coupling partner.[7] Generally, bulky, electron-rich phosphine ligands are effective.[8] For challenging substrates, such as aryl chlorides, using a pre-catalyst can be more efficient as it circumvents the need for in-situ reduction of Pd(II) to Pd(0).[7]
-
-
Q2: My Buchwald-Hartwig amination is sluggish and gives a low yield. What should I investigate first?
-
A2: Several factors could be at play:
-
Base Selection: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups. For such substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[7][9]
-
Solvent Choice: The solvent must adequately dissolve the reactants and the base. Toluene, dioxane, and THF are common choices.[7] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[7]
-
Reaction Temperature: Typical temperatures range from 80-110°C.[8][10] Challenging substrates may require higher temperatures, while thermally sensitive ones may benefit from lower temperatures with a stronger base.[7]
-
Exclusion of Air and Moisture: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere with anhydrous solvents.[7]
-
-
-
Q3: I am observing hydrodehalogenation of my thiophene starting material. How can I prevent this?
-
A3: Hydrodehalogenation is a common side reaction. To minimize it:
-
Electrophilic Halogenation
Controlling the regioselectivity of electrophilic halogenation on substituted thiophenes is key to synthesizing desired isomers.
FAQs
-
Q1: How can I selectively halogenate a substituted thiophene at the C2 or C5 position?
-
A1: The C2 and C5 positions of the thiophene ring are the most electron-rich and therefore the most susceptible to electrophilic attack.[5] The regioselectivity is governed by the stability of the intermediate sigma-complex. Attack at the C2 position leads to a more stable intermediate with three resonance structures, compared to the two resonance structures from attack at the C3 position.[11]
-
-
Q2: My halogenation reaction is producing a mixture of isomers. How can I improve the regioselectivity?
-
A2: Achieving high regioselectivity can be challenging, especially with certain substitution patterns. Consider the following:
-
Steric Hindrance: Bulky substituents on the thiophene ring can direct the electrophile to the less hindered position.
-
Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.[12]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at different positions. Experimenting with solvents of varying polarities may improve selectivity.[12]
-
-
Directed Ortho Metalation (DoM) and Lithiation
DoM is a powerful technique for the regioselective functionalization of aromatic rings, including thiophenes.
FAQs
-
Q1: How do I achieve selective lithiation of a substituted thiophene?
-
A1: For many substituted thiophenes, lithiation with a strong base like n-butyllithium (often in the presence of TMEDA) occurs preferentially at the C2 position due to the acidity of the C2 proton.[6][13] The presence of a directing metalation group (DMG) can be used to direct the lithiation to a specific ortho position.[2][14]
-
-
Q2: My lithiation reaction is giving a low yield of the desired product after quenching with an electrophile. What could be the problem?
-
A2: Low yields in DoM reactions can be due to several factors:
-
Incomplete Deprotonation: The base may not be strong enough, or the reaction time may be too short.
-
Instability of the Lithiated Intermediate: Some lithiated thiophenes can be unstable, especially at higher temperatures. Maintaining a low temperature (e.g., -78°C) is crucial.[15]
-
Side Reactions with the Electrophile: Ensure the electrophile is reactive enough to quench the lithiated intermediate efficiently.
-
Metal-Halogen Exchange: If your thiophene substrate contains a halogen (Br or I), metal-halogen exchange can compete with or even dominate over deprotonation.[13]
-
-
Stille Coupling
The Stille coupling is another valuable C-C bond-forming reaction, particularly useful when one of the coupling partners is sensitive to the conditions of other cross-coupling reactions.
FAQs
-
Q1: What are the key advantages of using a Stille coupling for substituted thiophenes?
-
A1: Stille couplings are known for their tolerance of a wide range of functional groups and the air and moisture stability of the organostannane reagents.[16]
-
-
Q2: My Stille coupling reaction is giving a low yield. What are some common troubleshooting steps?
-
A2: Low yields in Stille couplings can often be attributed to:
-
Inefficient Transmetalation: This is often the rate-determining step. Additives like Cu(I) salts can accelerate this step.[17]
-
Catalyst and Ligand Choice: Sterically hindered, electron-rich ligands can often improve reaction rates.[18]
-
Solvent: The polarity of the solvent can impact the reaction rate.[14][19] Anhydrous, degassed solvents are essential.[20]
-
-
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Suzuki-Miyaura Coupling of Substituted Thiophenes
| Thiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-3-hexylthiophene | Various Arylboronic acids | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-85 |
| Bromobenzene | Thiophene-2-boronic acid pinacol ester | Pd₂(dba)₃ (0.1) | L1* (0.2) | K₃PO₄ | THF/H₂O | 65 | 48 | 89 |
| 2-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ (1.5) | - | KOH | 1,4-Dioxane/H₂O | 90 | 24 | >95 |
| (Hetero)aryl chlorides | Thiophene- and furanboronic acids | 0.1-1 | - | - | n-Butanol/H₂O | - | - | Near quant. |
| *L1 is a specific phosphine-based bulky ligand.[3] |
Table 2: Comparison of Catalysts and Conditions for Buchwald-Hartwig Amination of Substituted Thiophenes
| Thiophene Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromothiophene | Various Amines | DavePhos Pd G4 (1) | DavePhos (1) | NaOtBu | Toluene | 100 | 24 | Low Conv. |
| Deactivated Aminothiophenecarboxylates | Halopyridines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | - | - | - | - |
| 2- and 3-Chlorothiophene | Anilines, cyclic secondary amines | 0.5-1 | Ligand 2 or 3 | - | - | - | - | High |
| p-Bromotoluene | Piperazine | Pd(dba)₂ | (±)BINAP | NaOtBu | m-Xylene | - | - | High Sel. |
| Aryl Halides | Various Amines | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 100 | 0.17 | Good-Exc. |
| Ligands 2 and 3 are specific bulky, electron-rich phosphine ligands.[21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid[22]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and degassed 1,2-dimethoxyethane (DME).
-
Reaction: Heat the reaction mixture to 80°C and stir for 2 hours, or until completion as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromothiophene with Morpholine[13][23]
-
Reaction Setup: To an oven-dried pressure tube, add the palladium precatalyst (e.g., DavePhos Pd G4, 1 mol%), the ligand (e.g., DavePhos, 1 mol%), and sodium tert-butoxide (2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add 3-bromothiophene (1.4 eq), morpholine (1.0 eq), and anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 100°C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Stille Coupling of 2-(Tributylstannyl)thiophene with an Aryl Bromide[17][20]
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and anhydrous, degassed toluene.
-
Reaction: Heat the reaction mixture to 90-110°C for 12-16 hours.
-
Work-up: After cooling to room temperature, remove the solvent under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+0.gb053005.dirty documentation [pysb.readthedocs.io]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Directed Ortho Metalation [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. rsc.org [rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Reactions with Halogenated Thiophenes
Welcome to the Technical Support Center for troubleshooting Grignard reactions involving halogenated thiophenes. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of thienyl Grignard reagents and their subsequent reactions.
Issue 1: My Grignard reaction with a halogenated thiophene fails to initiate.
-
Question: I'm trying to form a Grignard reagent from 2-bromothiophene, but the reaction won't start. What are the common causes and how can I fix this?
-
Answer: Failure to initiate is a frequent hurdle in Grignard synthesis, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2] Halogenated thiophenes can also be less reactive than their alkyl or aryl counterparts. Here’s how to troubleshoot:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[2] Solvents like THF or diethyl ether must be anhydrous.[2][3]
-
Activate the Magnesium: The magnesium turnings need activation to remove the oxide layer and expose a fresh, reactive surface.[1][4] Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][4][5] The disappearance of the iodine's purple color or the observation of ethylene bubbles from DBE indicates successful activation.[1][4]
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass stir rod under an inert atmosphere to expose a fresh surface.[5]
-
Sonication: Placing the reaction flask in an ultrasonic bath can help break up the oxide layer.[4][5]
-
-
Initiation Aids: Add a small portion of your halogenated thiophene solution and gently warm the mixture.[6] If it still doesn't start, adding a small amount of a pre-formed Grignard reagent can act as an initiator.[4]
-
Issue 2: The yield of my thienyl Grignard reagent is consistently low.
-
Question: I've managed to initiate the reaction, but my yields are poor. What side reactions should I be aware of and how can I minimize them?
-
Answer: Low yields are often due to side reactions, primarily Wurtz-type coupling, or quenching of the Grignard reagent.[2][6][7]
-
Wurtz-Type Coupling: The newly formed thienyl Grignard reagent can react with the starting halothiophene to form a bithiophene dimer.[7][8] This is especially prevalent with more reactive halides.
-
Mitigation Strategies:
-
Slow Addition: Add the halothiophene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over coupling.[7][8]
-
Temperature Control: While initial warming may be needed, the reaction is exothermic. Maintain a gentle reflux and avoid excessive temperatures which can favor the coupling reaction.[2][9]
-
Solvent Choice: For some reactive halides, diethyl ether may give better yields than THF by minimizing Wurtz coupling.[8]
-
-
-
Quenching: Grignard reagents are strong bases and will react with any acidic protons.
-
Sources of Quenching:
-
Water: Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Atmospheric Oxygen: Oxygen can also react with and destroy the Grignard reagent.[7]
-
Acidic Functional Groups: The starting material or other reagents should not contain acidic protons (e.g., -OH, -NH, -COOH, terminal alkynes).[10][11]
-
-
-
Issue 3: I'm observing the formation of dechlorinated or debrominated thiophene byproducts.
-
Question: During my reaction with a polyhalogenated thiophene, I'm seeing significant amounts of reduced thiophene. Why is this happening?
-
Answer: Dehalogenation can be a significant side reaction, especially with highly reactive Grignard reagents or during certain cross-coupling reactions.[12] The Grignard reagent can act as a base, leading to metal-halogen exchange followed by protonation from the solvent or during workup.[12]
-
Troubleshooting Steps:
-
Grignard Reagent Choice: If using a pre-formed Grignard for a subsequent reaction, consider a less reactive one.
-
Temperature: Lowering the reaction temperature can sometimes disfavor dehalogenation.[12]
-
Reaction Time: Minimize reaction times where possible, as prolonged exposure to reaction conditions can increase side reactions.[12]
-
-
Quantitative Data Summary
The choice of solvent and activation method can significantly impact the success of a Grignard reaction.
Table 1: Comparison of Common Solvents for Thienyl Grignard Formation
| Solvent | Boiling Point (°C) | Key Advantages | Potential Issues |
| Diethyl Ether (Et₂O) | 34.6 | Can minimize Wurtz coupling for certain reactive halides.[8] Easier to remove post-reaction. | Lower boiling point may lead to slower reaction rates.[13] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point can facilitate faster reaction rates and better solubilization.[13][14] Often the solvent of choice for less reactive halides like chlorides.[15] | May promote Wurtz coupling with some substrates.[8] More difficult to remove.[16] |
Table 2: Common Magnesium Activation Methods
| Activation Method | Reagent/Procedure | Visual Indicator of Initiation |
| Iodine | Small crystal of I₂ | Disappearance of purple/brown iodine color.[1] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE | Bubbling (ethylene gas evolution).[1][4] |
| Mechanical Crushing | Crushing turnings with a glass rod | - |
| Sonication | Ultrasonic bath | - |
| Chemical Activators | Diisobutylaluminum hydride (DIBAH) | Allows for initiation at lower temperatures.[17] |
Experimental Protocols
Protocol 1: Preparation of 2-Thienylmagnesium Bromide
This protocol details the formation of a Grignard reagent from 2-bromothiophene.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until iodine vapors are observed, then allow to cool.[5][6]
-
Initiation: Add anhydrous THF or diethyl ether to cover the magnesium. Add a small portion (approx. 10%) of a solution of 2-bromothiophene (1.0 equivalent) in the chosen anhydrous solvent from the dropping funnel. The reaction should initiate, evidenced by gentle bubbling and a color change to cloudy grey/brown.[7] Gentle warming may be required.
-
Addition: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.[7] The resulting Grignard reagent is ready for use in subsequent steps.
Protocol 2: Reaction of 2-Thienylmagnesium Bromide with an Electrophile (e.g., Aldehyde)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or diethyl ether to the Grignard reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Page loading... [guidechem.com]
- 15. adichemistry.com [adichemistry.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of Dichlorothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the regioselective functionalization of dichlorothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of dichlorothiophenes?
The main challenges in the regioselective functionalization of dichlorothiophenes stem from the electronic properties of the thiophene ring and the influence of the two chlorine substituents. Key difficulties include:
-
Controlling Regioselectivity: The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are generally more reactive towards electrophiles and deprotonation.[1] The presence of two chlorine atoms further complicates this by influencing the acidity and reactivity of the remaining C-H bonds and the two C-Cl bonds.
-
Differentiating Between Two C-Cl Bonds: In isomers like 2,3-, 2,4-, and 3,4-dichlorothiophene, the two C-Cl bonds have different reactivities, which can be exploited for selective functionalization. However, achieving high selectivity can be challenging and often requires careful optimization of reaction conditions.
-
"Halogen Dance" Rearrangement: Under strongly basic conditions, such as those used in metalation reactions with organolithium reagents, a "halogen dance" can occur.[1] This is a base-catalyzed migration of a halogen atom around the aromatic ring, leading to a mixture of isomers and loss of regioselectivity.[1]
-
Sluggish Reactivity of C-Cl Bonds: Compared to C-Br or C-I bonds, C-Cl bonds are less reactive in many cross-coupling reactions, often necessitating more forcing conditions, specialized catalysts, or highly active ligand systems.
Q2: How do the positions of the chlorine atoms influence the regioselectivity of functionalization?
The positions of the chlorine atoms significantly impact the electronic and steric environment of the thiophene ring, thereby directing the regioselectivity of various reactions:
-
2,5-Dichlorothiophene: The two α-positions are blocked. Functionalization primarily occurs at the C-Cl bonds or through C-H activation at the β-positions (C3 and C4). The two C-Cl bonds are equivalent, simplifying reactions targeting these positions.
-
2,3-Dichlorothiophene: This isomer has a reactive α-C-H bond at the C5 position and a β-C-H bond at the C4 position. The C2-Cl bond is generally more reactive than the C3-Cl bond in cross-coupling reactions.
-
2,4-Dichlorothiophene: This isomer possesses two non-equivalent α-C-H bonds at C3 and C5. The C2-Cl bond is typically more susceptible to substitution than the C4-Cl bond.
-
3,4-Dichlorothiophene: With both β-positions occupied by chlorine atoms, functionalization occurs at the α-C-H bonds (C2 and C5) or the C-Cl bonds. The two C-H bonds and two C-Cl bonds are equivalent.
The electron-withdrawing nature of the chlorine atoms acidifies the adjacent C-H protons, influencing the site of deprotonation in metalation reactions.[1]
Q3: What is a "halogen dance" and how can I prevent it?
A "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[1] In the context of dichlorothiophenes, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation, and the resulting thienyllithium species can rearrange to a more thermodynamically stable isomer, with the chlorine atom "dancing" to a different position. This results in a mixture of products and a loss of desired regioselectivity.
Prevention Strategies:
-
Use of Milder Bases: Employing less aggressive bases, such as magnesium amides (e.g., TMPMgCl·LiCl), can often suppress the halogen dance.[1]
-
Low Reaction Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) can kinetically disfavor the rearrangement process.
-
Trapping the Kinetic Product: Rapidly trapping the initially formed organometallic intermediate with an electrophile can prevent its isomerization.
-
Alternative Synthetic Routes: If the halogen dance is persistent, consider alternative strategies that do not involve strongly basic conditions, such as direct C-H activation or cross-coupling reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Symptom: Formation of a mixture of regioisomers when attempting to functionalize a single C-Cl bond.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Ligand | The ligand plays a critical role in controlling regioselectivity. Screen a variety of phosphine ligands (e.g., bulky, electron-rich ligands like Buchwald's biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[1] |
| Suboptimal Catalyst | The choice of palladium precursor can influence the active catalytic species. Try different precursors like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts. |
| Incorrect Base | The base can affect both the catalytic activity and the stability of intermediates. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
| Reaction Temperature Too High | Higher temperatures can lead to a loss of selectivity. Try lowering the reaction temperature and extending the reaction time.[1] |
| Solvent Effects | The solvent can influence the solubility of reagents and the stability of intermediates. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF). |
Issue 2: Low Yield in Cross-Coupling Reactions
Symptom: Incomplete conversion of the starting dichlorothiophene despite prolonged reaction times.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Use degassed solvents. Consider using a higher catalyst loading or a more robust pre-catalyst. |
| Sluggish C-Cl Bond Activation | Aryl chlorides are less reactive than bromides or iodides. Use a more active catalyst system, such as one with a bulky, electron-rich ligand. Increase the reaction temperature if regioselectivity is not an issue. |
| Inhibition by Side Products | Side reactions can generate species that inhibit the catalyst. Analyze the crude reaction mixture to identify potential inhibitors and adjust the reaction conditions accordingly. |
| Poor Solubility of Reagents | Ensure all reagents, particularly the base, are sufficiently soluble in the reaction solvent. For inorganic bases, ensure they are finely powdered. |
Issue 3: Formation of Unexpected Byproducts in Metalation Reactions
Symptom: Identification of isomeric dichlorothiophenes or other unexpected structures in the product mixture after a metalation-electrophilic quench sequence.
| Possible Cause | Troubleshooting Suggestion |
| "Halogen Dance" Rearrangement | This is likely if a strong, non-hindered base (like n-BuLi or LDA) was used at elevated temperatures. Use a milder or bulkier base (e.g., TMPLi, TMPMgCl·LiCl), lower the reaction temperature to -78 °C or below, and add the electrophile quickly after the metalation step.[1] |
| Competitive Deprotonation | The base may be deprotonating at more than one site. The choice of base and the presence of additives like TMEDA can influence the site of metalation.[2] |
| Reaction with the Electrophile | The organolithium reagent might be reacting with the electrophile in an undesired manner. Ensure the electrophile is added slowly at a low temperature. |
Data Presentation: Regioselectivity in Cross-Coupling of Dichlorothiophenes
The following tables provide representative data for the regioselective functionalization of dichlorothiophenes. Please note that these are generalized conditions and may require optimization for specific substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dichlorothiophenes
| Dichlorothiophene Isomer | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Major Product | Regioselectivity | Yield (%) |
| 2,3-Dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 3-Chloro-2-phenylthiophene | >95:5 (C2:C3) | 75-85 |
| 2,4-Dichlorothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4-Chloro-2-(4-methoxyphenyl)thiophene | >98:2 (C2:C4) | 80-90 |
| 3,4-Dichlorothiophene | Naphthylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 3,4-Dichloro-2-naphthylthiophene | >99:1 (C2/5) | 70-80 |
| 2,5-Dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 2-Chloro-5-phenylthiophene | Monosubstitution | 60-70 |
Table 2: Regioselective Buchwald-Hartwig Amination of Dichlorothiophenes
| Dichlorothiophene Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Major Product | Regioselectivity | Yield (%) |
| 2,3-Dichlorothiophene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 2-Morpholino-3-chlorothiophene | >95:5 (C2:C3) | 70-80 |
| 2,5-Dichlorothiophene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | N-Phenyl-5-chlorothiophen-2-amine | Monosubstitution | 65-75 |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,3-Dichlorothiophene at the C2-Position
This protocol describes the selective functionalization at the more reactive C2-Cl bond.
Materials:
-
2,3-Dichlorothiophene
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,3-dichlorothiophene (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: Regioselective Monolithiation and Electrophilic Quench of 2,5-Dichlorothiophene
This protocol describes the selective functionalization at one of the C-H positions.
Materials:
-
2,5-Dichlorothiophene
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide for formylation)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dichlorothiophene (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq) neat or as a solution in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for Suzuki-Miyaura cross-coupling of dichlorothiophenes.
Caption: Troubleshooting logic for poor regioselectivity in cross-coupling reactions.
Caption: Workflow for Directed ortho-Metalation (DoM) of dichlorothiophenes.
References
Preventing decomposition of thiophene esters during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of thiophene esters during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for thiophene esters during aqueous workup?
Thiophene esters are susceptible to degradation under both strongly acidic and basic conditions. The main pathways of decomposition are hydrolysis of the ester functionality and, under harsher conditions, potential degradation of the thiophene ring itself.
Q2: My thiophene ester appears to be decomposing during purification on a silica gel column. What can I do?
Decomposition on silica gel can occur with sensitive thiophene derivatives. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine. This is often done by adding 1-2% triethylamine to the eluent.[1] Another strategy is to minimize the contact time of your compound with the silica gel by running the column as quickly as possible without compromising separation.[1] Alternatively, using a different stationary phase, such as neutral alumina, can be a viable option for acid-sensitive compounds.[1]
Q3: Can I use a strong base like sodium hydroxide to wash my organic layer containing a thiophene ester?
It is generally not recommended to use strong bases like sodium hydroxide, as this can lead to rapid saponification (hydrolysis) of the ester to the corresponding thiophene carboxylic acid salt. This would result in the loss of your desired product into the aqueous layer. If a basic wash is necessary to remove acidic impurities, a milder base such as saturated sodium bicarbonate solution should be used, with careful monitoring of the reaction time and temperature.
Q4: Are thiophene esters stable to acidic washes, for instance, to remove basic impurities?
Thiophene rings are generally more stable to acid than other five-membered heterocycles like furans and pyrroles. However, the ester group is susceptible to acid-catalyzed hydrolysis, especially in the presence of excess water and at elevated temperatures. It is advisable to use dilute acids (e.g., 1M HCl) for short periods at low temperatures (0-5 °C).
Troubleshooting Guides
Issue 1: Low yield after aqueous workup with a basic wash.
| Possible Cause | Troubleshooting Step |
| Saponification of the ester | Avoid strong bases (e.g., NaOH, KOH). Use a milder base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. |
| Keep the contact time with the basic solution to a minimum. | |
| Perform the wash at a low temperature (0-5 °C) to reduce the rate of hydrolysis. | |
| After the basic wash, consider a final wash with brine to remove residual base and water. |
Issue 2: Product degradation observed after purification by column chromatography.
| Possible Cause | Troubleshooting Step |
| Acidic nature of silica gel | Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine. |
| Use neutral alumina as the stationary phase instead of silica gel. | |
| Minimize the time the compound spends on the column by using a slightly more polar eluent system for faster elution. |
Issue 3: Suspected decomposition during removal of tin byproducts from a Stille coupling reaction.
| Possible Cause | Troubleshooting Step |
| Harsh workup conditions | Instead of a standard aqueous workup, consider filtering the reaction mixture through a pad of Celite to remove the palladium catalyst. |
| To remove tin byproducts, dissolve the crude residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (KF). | |
| Purification by column chromatography on silica gel is also an effective method for removing tin byproducts. |
Data Presentation
| Workup Condition | Reagent | Potential for Decomposition | Recommended Mitigation |
| Acidic Wash | 1M HCl, sat. NH₄Cl | Moderate (Ester Hydrolysis) | Use dilute acid, perform wash at low temperature (0-5°C), minimize contact time. |
| Basic Wash | sat. NaHCO₃, K₂CO₃ | Moderate (Saponification) | Use mild, inorganic bases. Avoid strong bases like NaOH, KOH. Perform wash at low temperature. |
| Purification | Silica Gel | High for sensitive derivatives | Deactivate silica with triethylamine, use neutral alumina, or minimize column contact time. |
| Neutral Wash | Water, Brine | Low | Generally safe for most thiophene esters. |
Experimental Protocols
Protocol 1: Mild Basic Wash for Removal of Acidic Impurities
-
Cool the organic solution containing the thiophene ester to 0-5 °C in an ice bath.
-
Add an equal volume of pre-chilled, saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gently swirl or invert the separatory funnel for 1-2 minutes, venting frequently to release any evolved gas.
-
Allow the layers to separate and promptly drain the aqueous layer.
-
Wash the organic layer with an equal volume of pre-chilled brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel for your column.
-
Prepare the initial eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add 1-2% (v/v) of triethylamine to the eluent.
-
Create a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the column with the slurry and allow it to equilibrate before loading the sample.
-
Run the column as usual, using an eluent containing 1-2% triethylamine throughout the purification.
Visualizations
References
Technical Support Center: Synthesis of Halogenated 2-Thiophenecarboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, with a focus on scaling up these processes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of halogenated 2-thiophenecarboxylic acid derivatives.
Issue 1: Low Yield or Incomplete Conversion During Halogenation
-
Question: My halogenation reaction is resulting in low yields and a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?
-
Answer: Low yields during the halogenation of thiophene derivatives can stem from several factors. Thiophene halogenation is typically a rapid reaction, but issues with reagent activity, reaction conditions, or substrate reactivity can hinder performance.[1]
-
Reagent Choice and Activity: Ensure the halogenating agent is fresh and active. For bromination, N-bromosuccinimide (NBS) in acetic acid is a common choice.[2] For chlorination, sulfuryl chloride can be effective.[3] The choice of solvent is also critical; for instance, using n-butyllithium in an ether solvent like MTBE is important for certain metallation-halogenation exchange reactions.[2]
-
Reaction Temperature: Halogenation of thiophene can occur readily even at low temperatures (-30 °C).[1] However, for specific substrates or reagents, the temperature may need to be carefully controlled. For lithiation routes, sub-zero temperatures (e.g., -60°C) are often required to ensure stability and prevent side reactions.[2]
-
Reaction Time: While the reaction is often fast, ensure sufficient reaction time for complete conversion, which can be monitored by techniques like TLC or GC.
-
Substrate Reactivity: The substituents already present on the thiophene ring will influence its reactivity and the position of halogenation. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
-
Question: I am observing the formation of multiple halogenated isomers, making purification difficult. How can I improve the regioselectivity of the reaction?
-
Answer: Controlling regioselectivity is a common challenge in thiophene chemistry due to the high reactivity of the ring, which can lead to substitution at multiple positions.[1]
-
Directing Group Effects: The position of existing substituents will direct the incoming halogen. Carboxylic acid and ester groups at the 2-position tend to direct halogenation to the 5-position.
-
Controlled Reaction Conditions: Careful control of temperature and the slow addition of the halogenating agent can help to minimize the formation of di- and tri-halogenated byproducts.[1]
-
Specific Synthetic Routes: For certain desired isomers, a multi-step approach might be necessary. For example, a one-pot bromination/debromination procedure has been developed to synthesize 2,4-dibromo-3-methylthiophene with good selectivity.[2][4] This involves initial over-bromination followed by selective reduction with zinc dust.[2][4]
-
Issue 3: Difficulties in Product Purification
-
Question: My crude product is difficult to purify, and I am struggling to separate the desired halogenated 2-thiophenecarboxylic acid from byproducts and starting materials. What purification strategies are recommended?
-
Answer: Purification of halogenated 2-thiophenecarboxylic acids can be challenging due to the similar polarities of the desired product and potential byproducts.
-
Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying solid carboxylic acids. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel can be employed. A gradient of solvents, such as chloroform-methanol, may be necessary to achieve good separation.[5]
-
Extraction: Acid-base extraction can be a powerful tool. The carboxylic acid product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid.
-
Distillation: For derivatives like acid chlorides, vacuum distillation can be an effective purification method on a larger scale.[2]
-
Issue 4: Challenges with Scale-Up
-
Question: I have a successful lab-scale procedure, but I am encountering problems when trying to scale up the synthesis. What are the key considerations for scaling up the production of halogenated 2-thiophenecarboxylic acids?
-
Answer: Scaling up chemical reactions introduces challenges related to heat transfer, mass transfer, and safety that may not be apparent at the lab scale.
-
Heat Management: Halogenation reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The choice of reactor and cooling system is critical. For highly exothermic reactions like those involving n-butyllithium, maintaining sub-zero temperatures during scale-up requires specialized equipment.[2]
-
Mixing: Ensure efficient mixing to maintain homogeneity and consistent reaction temperatures throughout the larger reaction volume.
-
Reagent Addition: The rate of reagent addition becomes more critical at a larger scale. Slow, controlled addition of the halogenating agent or other reactive species is often necessary to manage the reaction exotherm and improve selectivity.
-
Downstream Processing: Purification methods may need to be adapted for larger quantities. For example, filtration and drying of large amounts of solid product require appropriate equipment. Distillation at a larger scale requires careful control of pressure and temperature to avoid product decomposition.[2]
-
Safety: A thorough safety assessment is essential before scaling up. This includes understanding the hazards of all reagents and intermediates, as well as potential thermal runaway scenarios.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the synthesis of halogenated 2-thiophenecarboxylic acids?
-
Q2: Which halogenating agents are typically used for thiophene derivatives?
-
Q3: How can the carboxylic acid functionality be introduced onto the thiophene ring?
-
A3: The carboxylic acid group can be introduced through several methods, including:
-
Carbonation of a Grignard or lithiated species: This involves reacting a 2-thienylmagnesium halide or 2-thienyllithium with carbon dioxide.[2][8]
-
Oxidation of a side chain: For example, oxidizing 2-acetylthiophene or 2-thiophenecarboxaldehyde.[6][7][9]
-
Palladium-catalyzed carbonylation: This method uses carbon monoxide under pressure in the presence of a palladium catalyst.[2][8]
-
-
-
Q4: Are there any one-pot procedures available for the synthesis of these compounds?
-
A4: Yes, one-pot procedures have been developed. For example, a one-pot bromination/debromination procedure is used to synthesize 2,4-dibromo-3-methylthiophene.[2][4] Another example is a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde involving chlorination followed by oxidation.[10]
-
-
Q5: What are some of the safety precautions to consider during these syntheses?
-
A5: Many of the reagents used are hazardous. For example, n-butyllithium is highly pyrophoric, and bromine is corrosive and toxic.[2] Halogenated solvents and reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving highly reactive or exothermic processes require careful temperature control and consideration of emergency procedures.
-
Quantitative Data
Table 1: Comparison of Synthetic Routes to 3,4,5-Trichloro-2-thiophenecarboxylic Acid (23) [2]
| Route | Starting Material | Reagents | Solvent | Temperature | Yield | Key Considerations |
| Lithiation | Tetrachlorothiophene (22) | 1. n-BuLi 2. CO₂ | MTBE | -60°C | 92% (isolated) | Requires sub-zero cooling; n-butyllithium is costly. |
| Grignard | Tetrachlorothiophene (22) | 1. Mg, 1,2-dibromoethane 2. CO₂ | - | - | Lower Yield | Magnesium is less expensive than n-butyllithium. |
Table 2: Yield Data for Selected Halogenated Thiophene Derivatives
| Product | Starting Material | Key Reagents | Yield | Scale | Reference |
| 3,4,5-Trichloro-2-thiophenenitrile (3) | 2-Thiophenecarbonitrile | Cl₂ (gas) | 69% (distilled) | Multi-kilogram | [2][4][8] |
| 2-Bromothiophene (III) | Thiophene (II) | Pyridine perbromide hydrobromide | 95% | - | [6] |
| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 5-Bromothiophene-2-carboxylic acid | TiCl₄, Pyridine | 80% | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methyl-2-thiophenecarbonyl chloride (1) via Bromination/Debromination and Carboxylation [2]
This protocol follows a multi-step synthesis starting from 3-methylthiophene.
-
Step 1: One-pot Bromination/Debromination to 2,4-Dibromo-3-methylthiophene (8)
-
To a solution of 3-methylthiophene (4) in acetic acid, add bromine (Br₂) portion-wise while maintaining the reaction temperature.
-
After the initial bromination to form the tribromide intermediate (6), add zinc dust to the reaction mixture.
-
Stir the mixture until the debromination to the desired 2,4-dibromo intermediate (8) is complete (monitor by GC).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent. Purify the crude product by distillation.
-
-
Step 2: Grignard Formation and Carbonation to 4-Bromo-3-methyl-2-thiophenecarboxylic acid (19)
-
Prepare the Grignard reagent by reacting 2,4-dibromo-3-methylthiophene (8) with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).
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Bubble dry carbon dioxide gas through the Grignard solution at a low temperature (e.g., 0°C to -78°C).
-
After the reaction is complete, quench with aqueous acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent and purify by recrystallization.
-
-
Step 3: Conversion to the Acid Chloride (1)
-
Treat the carboxylic acid (19) with thionyl chloride (SOCl₂), either neat or in a suitable solvent.
-
Heat the reaction mixture to reflux until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation to obtain the crude acid chloride (1), which can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of 5-Chlorothiophene-2-carboxylic Acid via a One-Pot Chlorination and Oxidation [10]
-
Step 1: Chlorination of 2-Thiophenecarboxaldehyde
-
Introduce or add chlorine to 2-thiophenecarboxaldehyde, maintaining the reaction temperature.
-
After the reaction is complete, the intermediate 5-chloro-2-thiophenecarboxaldehyde is used directly in the next step without isolation.
-
-
Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic Acid
-
To the crude 5-chloro-2-thiophenecarboxaldehyde, add a sodium hydroxide solution.
-
Introduce chlorine gas into the reaction mixture.
-
Maintain the reaction at a controlled temperature until the oxidation is complete.
-
After the reaction, acidify the mixture to precipitate the 5-chlorothiophene-2-carboxylic acid product.
-
Collect the solid product by filtration and purify by recrystallization.
-
Visualizations
Caption: Workflow for the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride.
Caption: Logical relationships in troubleshooting common halogenation problems.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 11. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
Technical Support Center: Functionalization of the Thiophene Ring
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the low reactivity of the thiophene ring during functionalization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
-
Question: My Suzuki-Miyaura or Stille coupling reaction with a thiophene substrate is showing low or no yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low conversion in these reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich thiophenes, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) can be effective. For some substrates, bidentate phosphine ligands like dppf may be suitable.
-
Base and Solvent Choice: The base and solvent system is crucial and often substrate-dependent. For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solvent should be able to dissolve the reactants and facilitate the reaction; common choices include toluene, dioxane, and DMF. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.
-
Protodeboronation (Suzuki-Miyaura): Thiophene boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-rich heteroaryl boronic acids. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.
-
Organotin Reagent Purity (Stille): The purity of the organotin reagent is crucial for the success of Stille couplings. Impurities can lead to side reactions and lower yields.
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.
-
Issue 2: Poor Regioselectivity in Direct C-H Functionalization
-
Question: I am attempting a direct C-H arylation of a substituted thiophene and obtaining a mixture of isomers. How can I improve the regioselectivity?
-
Answer: The C2 and C5 (α-positions) of the thiophene ring are generally more reactive towards electrophilic substitution and C-H activation than the C3 and C4 (β-positions). However, achieving high regioselectivity can still be challenging.
-
Directing Groups: The presence of a directing group on the thiophene ring can significantly influence the position of functionalization. For instance, an acetyl group at the 2-position can direct metallation to the adjacent 5-position.
-
Catalyst and Ligand Control: The choice of catalyst and ligand can play a crucial role in controlling regioselectivity. For example, in some palladium-catalyzed C-H arylations, the use of a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky fluorinated phosphine ligand can promote β-arylation.
-
Steric Hindrance: The steric environment around the C-H bonds can influence the regioselectivity. Bulky substituents can hinder reaction at the adjacent position, favoring functionalization at a less sterically crowded site.
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and additives can also impact regioselectivity.
-
Issue 3: Formation of Tar-like Material in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation of thiophene is producing a significant amount of dark, tar-like material, and the yield of the desired product is low. What is causing this and how can I prevent it?
-
Answer: The formation of tar or resin-like substances is a common issue in Friedel-Crafts reactions with reactive substrates like thiophene, often due to polymerization under strong acidic conditions.
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are known to cause polymerization of thiophene. Switching to a milder Lewis acid catalyst such as ZnCl₂ or SnCl₄ can mitigate this issue.
-
Reaction Temperature: Excessively high temperatures can promote tar formation. It is important to find a balance that favors the desired acylation without causing significant polymerization.
-
Rate of Reagent Addition: The rapid addition of the acylating agent can create localized high concentrations and exotherms, leading to side reactions. Slow, controlled addition of the acylating agent is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is the thiophene ring generally unreactive towards functionalization?
A1: The aromaticity of the thiophene ring contributes to its relative stability and lower reactivity compared to non-aromatic heterocycles. The lone pair of electrons on the sulfur atom participates in the aromatic sextet, making the ring electron-rich but also more stable. Electrophilic substitution, a common functionalization method, requires overcoming this aromatic stability. The reactivity order for electrophilic substitution is generally pyrrole > furan > thiophene > benzene.
Q2: What is the general order of reactivity for the different positions on the thiophene ring?
A2: The α-positions (C2 and C5) are significantly more reactive towards electrophilic substitution and C-H activation than the β-positions (C3 and C4). This is due to the greater ability of the sulfur atom to stabilize the intermediate carbocation formed during attack at the α-position. The general reactivity order is C2 ≈ C5 > C3 ≈ C4.
Q3: What are the main strategies to overcome the low reactivity of the thiophene ring?
A3: Several strategies can be employed:
-
Metal-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming C-C and C-heteroatom bonds. They typically involve the reaction of a halothiophene or a thiophene-derived organometallic reagent with a suitable coupling partner. Common examples include Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.
-
Direct C-H Functionalization: This approach avoids the need for pre-functionalization of the thiophene ring, making it more atom-economical. Palladium-catalyzed direct arylation is a widely used method.
-
Lithiation: Deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi) generates a highly reactive thienyllithium species, which can then react with various electrophiles.
Q4: How can I selectively functionalize the less reactive β-positions (C3 or C4) of the thiophene ring?
A4: Selective functionalization of the β-positions is challenging but can be achieved through several methods:
-
Blocking of α-positions: If the α-positions are already substituted, functionalization is directed to the β-positions.
-
Directed Metalation: A directing group at a specific position can direct lithiation or other metalation reactions to an adjacent β-position.
-
Specific Catalytic Systems: As mentioned earlier, certain catalyst-ligand combinations can favor β-functionalization in C-H activation reactions.
-
Halogen-Dance Reaction: Under certain conditions, a halogen atom can migrate from an α-position to a β-position, which can then be used for further functionalization.
Data Presentation
Table 1: Comparison of Catalytic Systems for Direct Arylation of Thiophene with 4-Bromobenzonitrile
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (0.2) | KOAc | DMAc | 130 | 85 | |
| PdCl(C₃H₅)(dppb) (1) | KOAc | DMAc | 140 | 78 | |
| Pd(OAc)₂ (5) / P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | 65 | |
| Pd(OAc)₂ (5) / PCy₃ (10) | K₂CO₃ | Toluene | 110 | 72 |
Note: Yields are for the coupling of thiophene with 4-bromobenzonitrile to form 4-(thiophen-2-yl)benzonitrile.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromothiophene with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Addition of Base and Solvent: Add a base, such as K₂CO₃ (2.0 eq), and a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Lithiation of 3-Bromothiophene and Quenching with an Electrophile
-
Reaction Setup: Assemble a dry Schlenk flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF) to the flask, followed by 3-bromothiophene (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature over 1-3 hours.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of Methyl 2,5-dichlorothiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,5-dichlorothiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification. For complex mixtures or to remove baseline impurities, column chromatography is often the preferred initial step. Recrystallization is an excellent technique for achieving high purity of a solid final product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Potential impurities include regioisomers of the product (e.g., Methyl 3,4-dichlorothiophene-2-carboxylate), under-chlorinated or over-chlorinated thiophene derivatives, and residual solvents from the reaction or workup. For instance, direct chlorination of thiophene can yield a mixture of mono-, di-, tri-, and tetrachlorothiophenes.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography.[2] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product. A UV lamp is typically used for visualization.
Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can use deactivated silica gel, for instance, by adding 1-2% triethylamine to the eluent.[2] Alternatively, using a less acidic stationary phase like neutral alumina might be a suitable option. Minimizing the time the compound spends on the column by running it efficiently can also help.
Q5: I am having difficulty separating my product from a close-eluting impurity. What can I do?
A5: To improve the separation of compounds with similar polarities, you can optimize your column chromatography conditions. Consider using a longer, narrower column to increase the number of theoretical plates.[2] Employing a shallow solvent gradient during elution can also enhance separation.[2] Experimenting with different solvent systems is crucial; a good starting point is to screen various solvent combinations using TLC to find a system that provides the best separation.[3]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Systematically screen solvent systems using TLC. Try combinations like hexane/ethyl acetate, hexane/dichloromethane, or toluene/ethyl acetate to find the optimal mobile phase.[3] |
| Column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. | |
| Sample was overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is a compound-to-silica gel ratio of 1:50 to 1:150 for challenging separations.[4] | |
| Compound Streaking/Tailing | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid may help, while for basic impurities, triethylamine is often used. |
| The compound is not sufficiently soluble in the eluent. | Choose a solvent system where the compound has good solubility. | |
| Product Not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound has decomposed on the column. | Consider using a deactivated stationary phase (e.g., silica with triethylamine) or an alternative like alumina. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Try using a lower-boiling point solvent or a solvent mixture. Adding the anti-solvent more slowly at a slightly elevated temperature can also help. |
| Impurities are inhibiting crystallization. | Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization. | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and try cooling again.[2] |
| Nucleation has not occurred. | Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[2] | |
| Low recovery of purified compound | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates (silica gel on aluminum with fluorescent indicator)
-
Glass column with stopcock
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system, such as 99:1 hexane/ethyl acetate.[5] Gradually increase the polarity of the eluent (e.g., to 97:3 and then 95:5 hexane/ethyl acetate) to elute the compounds from the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for esters include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate | General purpose for compounds of moderate polarity. | A good starting point for optimization.[5] |
| Petroleum Ether / Ethyl Acetate | Similar to Hexane/EtOAc, often used interchangeably.[7] | - |
| Dichloromethane / Methanol | For more polar compounds. | Use with caution as methanol can dissolve silica gel at high concentrations (>10%). |
| Toluene / Ethyl Acetate | Can offer different selectivity for aromatic compounds. | - |
Table 2: Analytical Data for Pure this compound
| Analytical Method | Expected Results |
| Appearance | Clear colorless to white or pale yellow liquid or solid.[8] |
| Assay (by GC) | ≥97.5%[8] |
| ¹H NMR (CDCl₃) | A singlet for the methyl protons (around 3.9 ppm) and a singlet for the thiophene proton (around 7.3 ppm). |
| ¹³C NMR (CDCl₃) | Expected signals for the methyl carbon, the carbonyl carbon, and the four thiophene carbons. |
| Refractive Index (@ 20°C) | 1.5610-1.5650[8] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Methyl 2,5-dichlorothiophene-3-carboxylate
This guide provides a comparative overview of common analytical methods for the identification and quantification of Methyl 2,5-dichlorothiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction progress, and conducting metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering a comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical methods used for the analysis of this compound. The quantitative data presented is based on typical performance for similar halogenated thiophene derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on polarity, with UV or mass-based detection and identification. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Identification and quantification. | Quantification and purification. | Structural elucidation and identification. |
| Sensitivity | High (ng/mL to pg/mL). | Moderate to High (µg/mL to ng/mL). | Low (mg/mL). |
| Selectivity | Very High. | High (especially with MS detection). | Very High. |
| Accuracy | High. | High. | High (for quantification with internal standard). |
| Precision | High (RSD < 5%). | High (RSD < 5%). | Moderate (RSD 5-10% for quantification). |
| Sample Throughput | High. | High. | Low. |
| Cost | Moderate. | Moderate to High. | High. |
| Structural Info | Provides fragmentation pattern for identification. | Limited with UV, detailed with MS. | Detailed structural information. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that a supplier specifies Gas Chromatography for assaying this compound, this is a primary recommended method.[1]
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[2] Working standards are prepared by serial dilution of the stock solution. For analysis of samples from a reaction mixture or biological matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 N or equivalent.[3]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 50 °C held for 5 minutes, then ramped at 3 °C/min to 240 °C, followed by a ramp of 15 °C/min to 300 °C and held for 3 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 0.5 mL/min.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for identification. Quantification is typically performed using an internal standard and constructing a calibration curve. The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxycarbonyl group and chlorine atoms.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection
HPLC is a versatile technique for the separation of a wide range of compounds. For thiophene derivatives, reversed-phase HPLC is commonly employed.
Sample Preparation: Samples are prepared as described for GC-MS analysis, using the mobile phase as the diluent for the final sample solution. Filtration of the sample through a 0.22 µm filter is recommended before injection.
Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-10AD VP or equivalent, with a UV detector and coupled to a mass spectrometer (e.g., Applied Biosystems Sciex API 4000).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for method development.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte; typically in the range of 220-280 nm for thiophene derivatives.
-
Mass Spectrometer Ionization: Electrospray Ionization (ESI) in positive or negative mode.
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum with a reference standard. Quantification is achieved by integrating the peak area from the UV chromatogram or the extracted ion chromatogram from the MS data and comparing it against a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect a singlet for the methyl ester protons and a singlet for the proton on the thiophene ring.
-
¹³C NMR: Provides information on the carbon skeleton. The spectrum would show signals for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): Can be used to confirm the connectivity of atoms within the molecule.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the compound. While NMR can be used for quantitative analysis (qNMR) with an internal standard, its lower sensitivity makes it less common for routine quantification compared to chromatographic methods. For structurally similar compounds, characteristic chemical shifts can be referenced from existing literature.[6]
Visualizations
The following diagrams illustrate the typical workflows for the chromatographic analysis of this compound.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for HPLC-UV/MS analysis.
References
- 1. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 2. phcogj.com [phcogj.com]
- 3. tips.sums.ac.ir [tips.sums.ac.ir]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Guide to the GC-MS Analysis of Halogenated Thiophenes
For researchers, scientists, and drug development professionals, the accurate and precise analysis of halogenated thiophenes is critical. These compounds are significant as intermediates in organic synthesis, potential impurities in pharmaceutical products, and compounds of interest in materials science. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of chlorinated, brominated, and iodinated thiophenes. It also presents a comparative overview of alternative analytical techniques, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like halogenated thiophenes due to its high sensitivity and specificity.[1] However, other methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) can also be employed, each with its own set of advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by UV-Vis or other detectors.[1] | Separation based on charge-to-size ratio in an electric field.[1] |
| Selectivity | Very High (mass spectral data provides structural information).[1] | Moderate to High (dependent on column and detector).[1] | High (based on electrophoretic mobility).[1] |
| Sensitivity | High (ng/L to µg/L levels achievable).[1] | Moderate (µg/L to mg/L levels typical).[1] | High (pg to ng levels, with small injection volumes).[1] |
| Linearity (R²) | > 0.995[1] | > 0.99[1] | > 0.99[1] |
| Limit of Detection (LOD) | ng/L to µg/L range.[1] | µg/L to mg/L range.[1] | pg to ng range.[1] |
| Limit of Quantification (LOQ) | ng/L to µg/L range.[1] | µg/L to mg/L range.[1] | pg to ng range.[1] |
| Analytes | Volatile and thermally stable compounds.[2] | Non-volatile and thermally labile compounds.[3] | Charged species.[1] |
| Disadvantages | Requires volatile and thermally stable analytes; potential for matrix interference.[1] | Lower selectivity than MS; may require derivatization.[1] | Sensitive to matrix effects; lower loading capacity.[1] |
GC-MS Protocol for Halogenated Thiophenes
The following protocol is a validated method for the analysis of chlorinated thiophenes and can be adapted for brominated and iodinated analogs.[1] Adjustments to the oven temperature program may be necessary to accommodate the differing volatilities of the various halogenated compounds, with retention times generally increasing with the size of the halogen (I > Br > Cl).
Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)
-
To 100 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog of the target compound).
-
Adjust the sample pH to 7 using dilute hydrochloric acid or sodium hydroxide.
-
Transfer the sample to a 250 mL separatory funnel.
-
Add 30 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate for 10 minutes.
-
Collect the lower organic layer in a clean flask.
-
Repeat the extraction twice more with fresh 30 mL portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
GC-MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 7890B GC or equivalent[1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[1] |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[1] |
| Inlet Temperature | 250°C[1] |
| Injection Volume | 1 µL in splitless mode[1] |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.[1] |
| MS Transfer Line Temp. | 280°C[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Full scan (50-350 m/z) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1] |
Method Validation Parameters
A validated GC-MS method for halogenated thiophenes should meet the following criteria:
| Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analytes in blank samples.[1] |
| Linearity (R²) | ≥ 0.995 for the calibration curve.[1] |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3.[1] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) ≥ 10.[1] |
| Precision (%RSD) | To be determined based on intra-day and inter-day repeatability. |
| Accuracy (% Recovery) | To be determined by spike/recovery experiments. |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical process.
References
Structure-Activity Relationship of 2,5-Dichlorothiophene Derivatives: A Comparative Guide
The 2,5-dichlorothiophene scaffold is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2,5-dichlorothiophene derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The information presented is intended for researchers, scientists, and drug development professionals.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of several classes of 2,5-dichlorothiophene derivatives.
Table 1: Cytotoxic Activity of 2,5-Dichlorothiophene Derivatives
| Compound Class | Specific Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Dichloro-3-acetylthiophene Chalcones | 4-chlorophenyl | DU145 (Prostate) | ~5 | [1][2] |
| 4-methoxyphenyl | DU145 (Prostate) | ~10 | [1][2] | |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | 4-fluorophenyl (5d) | HepG2 (Liver) | 1-5 | [3] |
| 4-fluorophenyl (5d) | DU145 (Prostate) | 1-5 | [3] | |
| 4-fluorophenyl (5d) | MBA-MB-231 (Breast) | 1-5 | [3] | |
| 4-(trifluoromethyl)phenyl (5g) | HepG2 (Liver) | 1-5 | [3] | |
| 4-(trifluoromethyl)phenyl (5g) | DU145 (Prostate) | 1-5 | [3] | |
| 4-(trifluoromethyl)phenyl (5g) | MBA-MB-231 (Breast) | 1-5 | [3] | |
| 4-chlorophenyl (5h) | HepG2 (Liver) | 1-5 | [3] | |
| 4-chlorophenyl (5h) | DU145 (Prostate) | 1-5 | [3] | |
| 4-chlorophenyl (5h) | MBA-MB-231 (Breast) | 1-5 | [3] | |
| 4-bromophenyl (5i) | HepG2 (Liver) | 1-5 | [3] | |
| 4-bromophenyl (5i) | DU145 (Prostate) | 1-5 | [3] | |
| 4-bromophenyl (5i) | MBA-MB-231 (Breast) | 1.38 | [3] | |
| Chlorothiophene-based Chalcones | (E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one (C4) | WiDr (Colorectal) | 0.77 µg/mL | [4] |
| (E)-3-(2-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one (C6) | WiDr (Colorectal) | 0.45 µg/mL | [4] |
Table 2: Antimicrobial Activity of 2,5-Dichlorothiophene Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,5-Dichloro-3-acetylthiophene Chalcones | 4-chlorophenyl | Aspergillus niger | ≤ 8.0 | [1][2] |
| 4-chlorophenyl | Candida tropicalis | ≤ 8.0 | [1][2] | |
| 4-fluorophenyl | Aspergillus niger | ≤ 8.0 | [1][2] | |
| 4-fluorophenyl | Candida tropicalis | ≤ 8.0 | [1][2] | |
| 2,4-dichlorophenyl | Mycobacterium tuberculosis H37Rv | 3.12 | [1][2] | |
| 4-chlorophenyl | Mycobacterium tuberculosis H37Rv | 6.25 | [1][2] | |
| Thiophene Derivatives | Compound 4 | Colistin-Resistant Acinetobacter baumannii | MIC50 = 16 | [5] |
| Compound 5 | Colistin-Resistant Acinetobacter baumannii | MIC50 = 16 | [5] | |
| Compound 8 | Colistin-Resistant Acinetobacter baumannii | MIC50 = 32 | [5] | |
| Compound 4 | Colistin-Resistant Escherichia coli | MIC50 = 8 | [5] | |
| Compound 5 | Colistin-Resistant Escherichia coli | MIC50 = 32 | [5] | |
| Compound 8 | Colistin-Resistant Escherichia coli | MIC50 = 32 | [5] |
Experimental Protocols
A summary of the key experimental methodologies cited in the referenced studies is provided below.
Synthesis of 2,5-Dichlorothiophene Chalcone Derivatives
The synthesis of 2,5-dichloro-3-acetylthiophene chalcone derivatives is typically achieved through a Claisen-Schmidt condensation.[1][2][4]
General Procedure:
-
An equimolar mixture of 2,5-dichloro-3-acetylthiophene and a substituted aromatic aldehyde is dissolved in a suitable solvent, such as methanol.
-
A catalytic amount of a strong base, like potassium hydroxide (40% aqueous solution), is added to the mixture.
-
The reaction mixture is stirred at room temperature for a specified period, often 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
General Procedure:
-
Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against fungal and bacterial strains is determined using standard broth microdilution or agar dilution methods.[1][2][5]
General Procedure (Broth Microdilution):
-
A serial two-fold dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
General Workflow for Synthesis and Screening of 2,5-Dichlorothiophene Derivatives
Caption: Synthetic and screening workflow for 2,5-dichlorothiophene chalcones.
Structure-Activity Relationship (SAR) Insights for 2,5-Dichlorothiophene Chalcones
Caption: SAR of 2,5-dichlorothiophene chalcones.
References
- 1. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. ijper.org [ijper.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Navigating the Cytotoxic Landscape of Dichlorothiophene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with enhanced efficacy and selectivity is a paramount objective. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds, with dichlorothiophene-based molecules showing significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of these novel compounds, supported by experimental data, to aid in the evaluation and selection of promising candidates for further preclinical development.
Comparative Cytotoxicity of Novel Dichlorothiophene Derivatives
The in vitro cytotoxic activity of novel compounds is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment. The following table summarizes the IC50 values of various dichlorothiophene derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Dichlorothiophene Chalcones | Compound C4 | WiDr (Colorectal) | 0.77 (µg/mL) | 5-Fluorouracil | >100 |
| Compound C6 | WiDr (Colorectal) | 0.45 (µg/mL) | 5-Fluorouracil | >100 | |
| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Not specified, but showed significant cytotoxic effect.[1] | 5-Fluorouracil | >100 |
| MB-D2 | HT-29 (Colorectal) | Not specified, but showed significant cytotoxic effect.[1] | 5-Fluorouracil | >100 | |
| MB-D2 | MCF-7 (Breast) | Not specified, but showed significant cytotoxic effect.[1] | 5-Fluorouracil | >100 | |
| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| Tetrahydrobenzo[b]thiophenes | BU17 | A549 (Lung) | Not specified, but identified as most potent.[2] | - | - |
| Standard Chemotherapeutics | Doxorubicin | HeLa | 0.311 - 0.364 (µg/mL)[3] | - | - |
| Cisplatin | HeLa | 5.27 (µg/mL)[4] | - | - | |
| Oxaliplatin | HeLa | 16.9 - 17.1 (µg/mL)[3] | - | - | |
| Taxol | HeLa | 1.07 - 1.08 (µg/mL)[3] | - | - |
Unraveling the Mechanism of Action: Signaling Pathways
Many thiophene derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1] Research suggests that dichlorothiophene-based compounds can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[2][5] This pathway involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[2][5][6] Additionally, some thiophene derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of microtubules essential for cell division and leading to cell cycle arrest.[1][2] Inhibition of crucial signaling molecules like tyrosine kinases has also been identified as a potential mechanism.[1]
Caption: Potential signaling pathways affected by dichlorothiophene compounds.
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The dichlorothiophene-based compounds are dissolved in a suitable solvent, such as DMSO, and then serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. Control wells, including untreated cells and vehicle-treated cells, are also prepared. The plates are then incubated for a specified period, typically 48 to 72 hours.[1][7]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Caption: Workflow of a typical MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Novel Chalcones: A Comparative Guide to 1H NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the synthesis of novel chalcone derivatives marks a critical first step. However, rigorous structural validation is paramount to ensure the integrity of these compounds before proceeding with biological evaluations. This guide provides a comparative overview of two cornerstone analytical techniques for this purpose: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). We will delve into their principles, present supporting data, and provide detailed experimental protocols.
The Complementary Power of ¹H NMR and Mass Spectrometry
¹H NMR and Mass Spectrometry are indispensable and complementary tools for elucidating the structure of novel chalcones.[1] ¹H NMR provides detailed information about the carbon-hydrogen framework, including the connectivity and stereochemistry of the molecule.[1] In contrast, Mass Spectrometry determines the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns.[1][2] Together, they offer a high degree of confidence in the assigned structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Interpreting the ¹H NMR Spectrum of a Chalcone
The chalcone scaffold has several characteristic proton signals that are crucial for structural confirmation. The most diagnostic are the signals for the α- and β-vinylic protons of the enone system.
-
Vinylic Protons (H-α and H-β) : These protons appear as doublets in the spectrum.[3] The proton nearer to the carbonyl group (H-α) typically resonates at a higher field (lower ppm) than the H-β proton.[3] A key diagnostic feature is the coupling constant (J value) between these two protons. A large coupling constant, typically in the range of 15-16 Hz, confirms the trans configuration of the double bond, which is the thermodynamically favored isomer for chalcones.[3]
-
Aromatic Protons : The protons on the two aromatic rings typically appear in the range of 6.9–8.1 ppm.[3] The specific chemical shifts and splitting patterns depend on the substitution pattern of the rings.
-
Substituent Protons : Protons from substituent groups (e.g., methoxy, alkyl chains) will appear in their characteristic regions of the spectrum. For instance, methoxy protons typically appear as a singlet around 3.8-3.9 ppm.[4]
The electronic nature of substituents on the aromatic rings can significantly influence the chemical shifts of the vinylic protons. Electron-withdrawing groups (EWGs) tend to deshield the protons, shifting them downfield (higher ppm), while electron-donating groups (EDGs) cause an upfield shift.
Comparative ¹H NMR Data for Substituted Chalcones
The following table summarizes typical chemical shift ranges for the characteristic protons of chalcones, illustrating the effect of substituents.
| Proton Type | General Chemical Shift (δ, ppm) | Notes |
| H-α (vinylic) | 7.15 – 8.23[3] | Appears as a doublet. Influenced by substituents on both rings. |
| H-β (vinylic) | 7.45 – 8.07[3] | Appears as a doublet. Generally downfield from H-α. |
| Aromatic (Ar-H) | 6.9 – 8.1[3] | Complex multiplets depending on substitution. |
| 2'-OH | 10.41 – 13.23[3] | Broad singlet, shifted significantly downfield due to intramolecular H-bonding with the carbonyl group. |
| -OCH₃ | ~3.8 – 3.9[4] | Sharp singlet. |
Standard Experimental Protocol for ¹H NMR
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.[1]
-
Sample Preparation : Dissolve 5-10 mg of the purified chalcone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][5] Common NMR solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD).[6][7]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[1][5]
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[1][5] A typical spectral width of -2 to 12 ppm is used.[1]
-
Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the relative number of protons for each peak.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] For chalcone validation, it provides the molecular weight of the compound and structural information based on its fragmentation pattern.[1]
Interpreting the Mass Spectrum of a Chalcone
In mass spectrometry, chalcones are ionized and then fragmented. The resulting fragmentation pattern is often predictable and serves as a fingerprint for the molecule's core structure.
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺•) : This peak corresponds to the mass of the intact molecule (plus a proton in soft ionization techniques like ESI). Its accurate mass measurement (High-Resolution Mass Spectrometry - HRMS) can be used to confirm the molecular formula.[9]
-
Major Fragmentation Pathways : The fragmentation of chalcones is highly dependent on the substituents and the ionization method used.[2] Common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[2][10] This results in the loss of the A-ring or B-ring as radical or neutral species. Other common losses include CO, H₂O, and small radicals from substituents.[11]
Common Mass Fragments of Chalcones
The table below summarizes some of the key fragmentation patterns observed for chalcones in mass spectrometry.
| Fragmentation Event | Description | Resulting Ion |
| α-Cleavage (A-Ring side) | Cleavage of the bond between the carbonyl carbon and the A-ring. | [M - A-ring•]+ or [A-ring-CO]+ |
| α-Cleavage (B-Ring side) | Cleavage of the bond between the carbonyl carbon and the vinylic carbon. | [M - B-ring-CH=CH•]+ or [B-ring-CH=CH-CO]+ |
| Loss of CO | Elimination of a carbon monoxide molecule.[11] | [M - CO]+ |
| Loss of Phenyl Group | Loss of one of the phenyl rings from the protonated molecule.[11] | [M+H - C₆H₅•]+ |
| Retro-Diels-Alder (RDA) | A characteristic fragmentation for flavonoids, can sometimes be observed for chalcones that isomerize to flavanones in the spectrometer.[12] | RDA fragment ions |
Visualization of Validation Workflow and Molecular Behavior
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding of both the experimental strategy and the molecular behavior during analysis.
Caption: A typical workflow for the synthesis and structural validation of novel chalcones.
Caption: Common fragmentation pathways for a generic chalcone molecule in a mass spectrometer.
Standard Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the chalcone derivative (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1][13] Further dilution to the range of 10-100 µg/mL is often required, depending on the instrument's sensitivity.[13] Ensure the final solution is free of any particulate matter.[13]
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for chalcones that typically generates the protonated molecular ion, [M+H]⁺.[14] Electron impact (EI) is a "hard" ionization technique that leads to more extensive fragmentation.[15]
-
Mass Analysis : Acquire the mass spectrum in full scan mode to determine the molecular ion peak.[1]
-
Tandem MS (MS/MS) : To study fragmentation patterns in detail, perform tandem mass spectrometry.[1][8] This involves isolating the molecular ion of interest, subjecting it to collision-induced dissociation (CID) with an inert gas, and then analyzing the resulting fragment ions.[1]
Conclusion
The structural validation of novel chalcones requires a multi-faceted analytical approach. ¹H NMR spectroscopy provides an intricate map of the proton environment and stereochemistry, which is essential for confirming the unique scaffold of the synthesized molecule. Mass spectrometry complements this by providing definitive molecular weight information and corroborating the structure through predictable fragmentation patterns. By employing both techniques and adhering to rigorous experimental protocols, researchers can confidently validate the chemical identity of their novel compounds, paving the way for accurate and reproducible biological and pharmacological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. basjsci.edu.iq [basjsci.edu.iq]
- 6. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Experimental reporting [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Beyond the Dichlorothiophene: A Comparative Guide to Alternative Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of core molecular scaffolds is a critical determinant of success in the quest for novel therapeutics. Methyl 2,5-dichlorothiophene-3-carboxylate has served as a valuable building block in the synthesis of various biologically active compounds. However, the pursuit of improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative heterocyclic systems. This guide provides an objective comparison of alternative building blocks to this compound, supported by experimental data and detailed methodologies, to inform rational drug design and scaffold hopping strategies.
The 2,5-dichlorothiophene moiety offers a unique combination of steric and electronic properties, influencing the overall shape and reactivity of a molecule. Its utility has been demonstrated in the development of compounds targeting a range of biological targets, including protein kinases. Nevertheless, limitations such as potential metabolic liabilities and the need to explore diverse chemical space drive the investigation of bioisosteric replacements and scaffold hopping approaches. This guide will delve into derivatives that maintain the dichlorothiophene core but explore modifications at other positions, as well as more disruptive approaches that replace the central thiophene ring entirely.
Performance Comparison of Dichlorothiophene-Based Compounds
While direct bioisosteric replacements for the this compound core with comprehensive comparative data are not extensively documented in publicly available literature, valuable insights can be drawn from the structure-activity relationship (SAR) of closely related analogues. A study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles reveals the impact of substitutions on the cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of 6-(2,5-dichlorothiophen-3-yl)pyridine Derivatives
| Compound ID | R (Substitution on Aryl Ring) | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MBA-MB-231 IC₅₀ (µM) |
| 5a | H | > 50 | > 50 | > 50 |
| 5d | 4-F | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 5g | 4-Cl | 2.2 ± 0.2 | 3.0 ± 0.3 | 3.5 ± 0.4 |
| 5h | 4-NO₂ | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.3 |
| 5i | 3-Br, 4-OCH₃ | 3.5 ± 0.3 | 4.1 ± 0.4 | 4.8 ± 0.5 |
Data summarized from The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[1]
These results indicate that the substitution pattern on the aryl ring appended to the pyridine core, which is attached to the 2,5-dichlorothiophene scaffold, significantly influences the antiproliferative effects of these molecules. Specifically, the introduction of electron-withdrawing groups, such as fluorine and nitro groups at the para-position of the aryl ring, leads to a notable increase in cytotoxic potency. This suggests that while the dichlorothiophene core provides a crucial structural foundation, fine-tuning of peripheral substituents is essential for optimizing biological activity.
Conceptual Alternatives: Bioisosterism and Scaffold Hopping
The principles of bioisosterism and scaffold hopping offer a rational approach to identifying alternative building blocks that can mimic or improve upon the properties of the dichlorothiophene core.
Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. For the dichlorothiophene ring, potential bioisosteric replacements could include other five-membered heterocycles such as:
-
Pyrrole: Can act as a hydrogen bond donor and acceptor.
-
Furan: More polar and less aromatic than thiophene.
-
Thiazole: Introduces an additional nitrogen atom, altering hydrogen bonding capacity and metabolic stability.
-
Oxazole: Offers a different arrangement of heteroatoms compared to thiazole, influencing dipole moment and interaction with biological targets.
-
Pyrazole and Imidazole: Present different nitrogen arrangements, impacting pKa and hydrogen bonding patterns.
Scaffold hopping is a more ambitious strategy that involves replacing the central core of a molecule with a topologically and functionally similar but structurally distinct scaffold. This approach can lead to compounds with novel intellectual property and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Strategies for modifying the core scaffold.
Experimental Protocols
To facilitate the evaluation of novel building blocks, detailed experimental protocols for key assays are provided below.
Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (General Procedure)
This protocol is adapted from the synthesis of the compounds presented in Table 1.[1]
-
Chalcone Synthesis: 3-acetyl-2,5-dichlorothiophene is condensed with various aromatic aldehydes in the presence of potassium hydroxide to afford the corresponding chalcones.
-
Pyridine Synthesis: The synthesized chalcone is then reacted with malononitrile in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is typically refluxed for several hours.
-
Purification: The resulting solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile.
-
Characterization: The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, DU145, MBA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vitro Kinase Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (peptide or protein), and ATP solution at desired concentrations. The test compound is typically dissolved in DMSO.
-
Reaction Setup: In a suitable microplate (e.g., 96-well or 384-well), add the assay buffer, the test compound at various concentrations, and the kinase solution. Allow for a pre-incubation period for the compound to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution, which may contain EDTA to chelate Mg²⁺ ions, essential for kinase activity.
-
Detection: Detect the kinase activity. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: General workflow for an in vitro kinase assay.
Conclusion
While this compound remains a useful and versatile building block, the exploration of alternative scaffolds through bioisosterism and scaffold hopping is a promising strategy for the discovery of next-generation therapeutics. The data on dichlorothiophene-based pyridine derivatives underscores the importance of systematic SAR studies to optimize biological activity. By employing the experimental protocols outlined in this guide, researchers can effectively synthesize and evaluate novel compounds based on alternative heterocyclic cores, paving the way for the development of drugs with enhanced efficacy and improved safety profiles. The continued exploration of diverse chemical space is paramount to overcoming the challenges of drug resistance and toxicity in modern drug discovery.
References
Efficacy of Thiophene-Based Compounds in Antimicrobial Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the efficacy of various thiophene-based compounds against clinically relevant microbial strains, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several thiophene-based compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiophene Derivatives against various bacterial strains.
| Compound/Thiophene Derivative | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus cereus (ATCC 10876) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 | 16 | >512 | >512 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 | 16 | >512 | >512 | [1] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | 64 | - | >512 | >512 | [1] |
| Ciprofloxacin (Control) | - | - | 0.25 | 1 |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC50) of Thiophene Derivatives against Colistin-Resistant (Col-R) Bacteria.
| Compound/Thiophene Derivative | Col-R Acinetobacter baumannii MIC50 (mg/L) | Col-R Escherichia coli MIC50 (mg/L) | Reference |
| Thiophene Derivative 4 | 16 | 8 | [2] |
| Thiophene Derivative 5 | 16 | 32 | [2] |
| Thiophene Derivative 8 | 32 | 32 | [2] |
| Colistin (Control) | 128 | 8 | [2] |
Note: MIC50 is the minimum concentration required to inhibit 50% of the tested strains.
Table 3: Minimum Inhibitory Concentrations (MIC) of Thiophene Derivatives against various fungal strains.
| Compound/Thiophene Derivative | Candida albicans (ATCC 90028) MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 | [1] |
| Benzo[b]thiophene 19 | 128 | [1] |
| Fluconazole (Control) | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in determining the antimicrobial efficacy of thiophene-based compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
a. Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene-based compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium within a 96-well microtiter plate to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[1]
d. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for the presence of microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
a. Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 1a) and adjust its turbidity to a 0.5 McFarland standard.
-
Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[5]
-
Allow the plate to dry for 3-5 minutes.[6]
b. Application of Disks:
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the thiophene-based compound.
-
Using sterile forceps, place the disks onto the surface of the inoculated agar plate, ensuring firm contact.
c. Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[6] A larger zone of inhibition indicates greater sensitivity of the organism to the compound.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of potential antimicrobial compounds against mammalian cells to ensure their safety. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4]
a. Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa, Vero) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
b. Compound Treatment:
-
Prepare serial dilutions of the thiophene-based compound in the cell culture medium.
-
Remove the old medium from the wells and add the diluted compounds. Include untreated cells as a negative control.
c. MTT Addition and Incubation:
-
After a desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
d. Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[7]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel chemical compounds for antimicrobial activity.
Caption: A generalized workflow for the discovery and initial evaluation of antimicrobial compounds.
Potential Mechanism of Action: Inhibition of Bacterial Signaling Pathway
Some thiophene derivatives have been found to exert their antimicrobial effect by inhibiting essential bacterial signaling pathways, such as the two-component signal transduction systems (TCSs).[8] These systems are crucial for bacteria to adapt to environmental changes and are typically absent in mammals, making them attractive drug targets. The diagram below illustrates a simplified representation of how a thiophene derivative might inhibit a bacterial histidine kinase, a key component of a TCS.
Caption: Inhibition of a bacterial histidine kinase signaling pathway by a thiophene derivative.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. benchchem.com [benchchem.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2,5-dichlorothiophene-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2,5-dichlorothiophene-3-carboxylate (CAS No. 145129-54-0), a chlorinated heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Hazard Information
Key Safety and Handling Data
| Property | Information | Source |
| CAS Number | 145129-54-0 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [4] |
Experimental Protocols: Not Applicable
This document focuses on disposal procedures and does not contain experimental protocols.
Step-by-Step Disposal Procedure
Proper disposal of this compound requires careful adherence to waste management protocols for halogenated organic compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield where splashing is a risk.[5]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.[5]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste.[6] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "145129-54-0," and the associated hazards (e.g., "Irritant," "Halogenated Organic").
-
Transfer: Carefully transfer the waste chemical into the designated container using a funnel to avoid spills. Perform this transfer within a chemical fume hood to minimize inhalation exposure.
Step 3: Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[7]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8]
Step 4: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 145129-54-0|this compound|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2,5-Dichlorothiophene-3-carbaldehyde | CAS#:61200-60-0 | Chemsrc [chemsrc.com]
- 8. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling Methyl 2,5-dichlorothiophene-3-carboxylate
Essential Safety and Handling Guide for Methyl 2,5-dichlorothiophene-3-carboxylate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Skin Protection | Wear appropriate protective gloves and a lab coat. For extensive handling, chemical-resistant aprons or suits may be necessary.[1][3] |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling chlorinated organic compounds. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas.[1][3] Ensure a proper fit and follow a cartridge change-out schedule.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Eyewash stations and safety showers must be readily accessible.[1][4]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[5] After handling, wash hands and any exposed skin thoroughly.[1][5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures:
-
Spill Response :
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal : Dispose of waste material and contaminated items at an approved hazardous waste facility.[1][5] Do not dispose of down the drain or with general office trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on a lab coat or a chemical-resistant apron.
-
Respiratory Protection: If required, put on the respirator. Ensure a proper seal check is performed.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown/Apron: Remove the lab coat or apron by unfastening it and rolling it down from the shoulders, keeping the contaminated side folded inward.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
